2-Chloropentan-3-one

Catalog No.
S784957
CAS No.
17042-21-6
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropentan-3-one

CAS Number

17042-21-6

Product Name

2-Chloropentan-3-one

IUPAC Name

2-chloropentan-3-one

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)Cl

Synonyms

2-Chloropentan-3-one

Canonical SMILES

CCC(=O)C(C)Cl

Understanding Reactivity & Key Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-chloroketones, characterized by a chlorine and an oxo substituent on adjacent carbon atoms, are highly useful synthetic intermediates due to the reactivity of the C-Cl bond adjacent to the electron-withdrawing carbonyl group [1]. Their primary application lies in nucleophilic substitution reactions, where they act as electrophiles.

The table below summarizes some key reactivity patterns and applications identified in recent literature.

Reaction Type / Application Key Reactivity Product Formed Significance
Perkow vs. Arbuzov Reaction [2] Regioselective reaction with trialkyl phosphites Enol phosphates (Perkow) or β-ketophosphonates (Arbuzov) A method for highly regioselective synthesis of valuable phosphorylated compounds.
Heterocycle Synthesis [3] Net [4+1] annulation with aryl amidines 2,3-Disubstituted indoles Useful for constructing nitrogen-containing heterocycles common in pharmaceuticals.
Decarboxylative Chlorination [4] Fe(III)-catalyzed LMCT using LiCl and O₂ Alpha-chloroketones A "green" method to synthesize alpha-chloroketones from unsaturated acids, avoiding hazardous reagents.

Detailed Experimental Protocol

The following is a detailed methodology for the regioselective Perkow reaction to synthesize enol phosphates, adapted from recent research [2]. This protocol highlights the critical parameters for achieving high selectivity.

  • Reaction Setup: In an inert atmosphere glove box, add trimethyl phosphite (1.2 equivalents) and the α-chloroketone (1.0 equivalent) to a 10 mL reaction vial equipped with a magnetic stir bar. No solvent is used.
  • Reaction Execution: Cap the vial tightly. Remove it from the glove box and stir the reaction mixture at 40 °C for 36 hours.
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ( ^1 \text{H} ) NMR spectroscopy of crude reaction mixtures.
  • Work-up Procedure: After completion, purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures) to obtain the pure enol phosphate.

Key Parameters for Success:

  • Solvent: The reaction must be performed neat (without solvent) to achieve high regioselectivity for the Perkow product.
  • Temperature: Maintaining the temperature at 40 °C is crucial. Lower temperatures (e.g., 30 °C) increase selectivity but significantly slow the reaction rate, while higher temperatures reduce selectivity.
  • Stoichiometry: Using 1.2 equivalents of phosphite provides an optimal yield without a large excess.

Visualizing Reactivity and Synthesis

To better understand the reactivity of alpha-chloroketones, the following diagrams illustrate a general mechanism and a specific modern synthetic application.

G AlphaChloroketone Alpha-Chloroketone Nucleophile Nu⊖ Nucleophile AlphaChloroketone->Nucleophile 1. Nucleophilic   Attack Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Enolate Enolate Intermediate->Enolate 2. C-Cl Bond   Cleavage Product Substitution Product Enolate->Product 3. Protonation

Diagram 1: General mechanism for nucleophilic substitution of alpha-chloroketones.

G Start α,β-Unsaturated Acid Cat Fe(III) Catalyst Start->Cat Conditions LiCl, O₂ Violet Light Cat->Conditions LMCT Process Generates Cl• Product α-Chloroketone Conditions->Product Decarboxylative Chlorination

Diagram 2: Modern "green" synthesis of alpha-chloroketones via decarboxylative chlorination [4].

Key Takeaways for Research

  • Versatile Electrophiles: The principal value of alpha-chloroketones lies in their function as C2 synthons with an electrophilic center, making them ideal for constructing carbon-carbon and carbon-heteroatom bonds [3] [2].
  • Regioselectivity is Achievable: As demonstrated in the phosphorylation reaction, controlling reaction conditions (solvent, temperature) allows for highly regioselective outcomes, moving beyond traditional mixture-forming reactions [2].
  • Sustainable Methods are Emerging: New catalytic methods, such as the Fe-catalyzed decarboxylative chlorination, provide more environmentally friendly routes to these intermediates, using oxygen as an oxidant and avoiding hazardous halogen sources [4].

References

Comprehensive Technical Guide to Halogenated Ketones: Characteristics, Synthesis, and Applications in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Halogenated Ketones

Halogenated ketones represent a significant class of organic compounds characterized by the presence of one or more halogen atoms (F, Cl, Br, I) at the alpha (α) position relative to the carbonyl group. These compounds have attracted substantial attention in pharmaceutical research and organic synthesis due to their enhanced reactivity and versatility as synthetic intermediates. The strategic incorporation of halogen atoms adjacent to the carbonyl group markedly influences both the electronic distribution and steric properties of the molecule, resulting in unique chemical behavior that can be exploited for various applications.

The importance of halogenated ketones spans multiple domains, including their use as key precursors in the synthesis of complex heterocyclic compounds, their application as mechanism-based enzyme inhibitors, and their role as affinity labels for biological macromolecules. This technical guide provides a comprehensive overview of the fundamental characteristics, synthetic methodologies, spectral properties, and emerging applications of halogenated ketones, with particular emphasis on aspects relevant to drug development professionals and research scientists.

Fundamental Chemical Structure and Properties

Electronic and Steric Considerations

The introduction of halogen atoms at the alpha position of ketones induces significant electronic effects that profoundly influence molecular properties and reactivity. Halogens, being electronegative atoms, exert a strong inductive electron-withdrawing effect that decreases electron density around the carbonyl oxygen atom. This electron depletion has been quantitatively demonstrated through 17O-NMR spectroscopy, which shows substantial upfield shifts for carbonyl oxygens in α-haloketones compared to their non-halogenated analogs [1]. This electronic perturbation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Inductive Effects: The electron-withdrawing nature of halogens creates a dipole moment along the C-X bond, resulting in polarization of the adjacent carbonyl group.
  • Steric Influences: Halogen atoms introduce steric bulk at the alpha position, which can influence conformational preferences and approach trajectories of reacting species.
  • Bond Length Alterations: The presence of halogens can modestly affect bond lengths within the carbonyl system, particularly the C=O bond which may experience slight elongation due to reduced double bond character.
Conformational Behavior

Halogenated ketones exhibit interesting conformational preferences that impact their reactivity and physical properties. Spectroscopic investigations, including Raman, IR, and NMR studies, have revealed that α-haloketones generally exist as a mixture of rotational isomers, with the equilibrium favoring conformations where the halogen and oxygen atoms adopt a cisoid relationship (θ ≈ 0°) rather than the transoid form [1]. This preference persists despite the apparent steric and electronic repulsion between the halogen and oxygen atoms, suggesting that orbital interactions or other stabilizing factors may contribute to this conformational preference.

The energy barrier for interconversion between rotational isomers varies with the size of the halogen, with fluorine-substituted ketones typically showing lower barriers compared to iodine-containing analogs. This conformational behavior has important implications for crystal packing, solubility properties, and biological recognition of these compounds in pharmaceutical contexts.

Spectral Characteristics and Analytical Identification

Infrared Spectroscopy

The carbonyl stretching frequency in infrared spectroscopy provides valuable information about the electronic environment of the ketone group. The introduction of alpha halogen substituents typically results in a moderate elevation of the C=O stretching frequency due to the inductive electron-withdrawing effect of halogens, which reduces the double bond character of the carbonyl group.

Table 1: Characteristic IR Absorption Frequencies for Halogenated Ketones

Compound Type C=O Stretch (cm⁻¹) Notes
Aliphatic ketones 1715-1740 Saturated systems
α-Halo aliphatic ketones 1720-1750 Elevated due to inductive effect
Aromatic ketones 1680-1700 Conjugation lowers frequency
α-Halo aromatic ketones 1690-1710 Less pronounced elevation
α,β-Unsaturated ketones 1665-1685 Extended conjugation

Data from [2] and [3] indicates that for α-haloacetophenones, the carbonyl stretch typically appears around 1700-1716 cm⁻¹ in CCl₄ solution, with the exact position influenced by the nature of the aromatic substituent [1]. Electron-withdrawing groups on the aromatic ring further increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides definitive evidence for the structure of halogenated ketones through characteristic chemical shifts that reflect the electronic environment of various nuclei.

Table 2: Characteristic NMR Chemical Shifts for α-Halogenated Acetophenones

Nucleus Chemical Shift Range Notes
¹H (α-CH₂) 4.40-4.50 ppm Downfield compared to non-halogenated analogs
¹³C (Carbonyl) 189.9-192.1 ppm Slight upfield shift due to decreased electron density
¹³C (α-C) 31.4-32.1 ppm Affected by nature of halogen and substituents

The protons on the α-carbon in halogenated ketones typically resonate between 2.0-2.5 ppm in aliphatic systems and 4.40-4.50 ppm for phenacyl halides, significantly downfield compared to their non-halogenated counterparts due to the deshielding effect of the electronegative halogen [2] [1]. In ¹³C NMR spectra, the carbonyl carbon of α-haloketones generally appears between 190-192 ppm, slightly upfield from non-halogenated ketones, reflecting the decreased electron density around the carbonyl carbon [1].

Additional Spectroscopic Features
  • Mass Spectrometry: Halogenated ketones typically exhibit characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl group and McLafferty rearrangements [2]. The presence of distinct isotope patterns for chlorine and bromine facilitates identification.
  • NQR Spectroscopy: ⁷⁹Br-NQR studies demonstrate that the electric field gradient at bromine nuclei in α-bromoketones is significantly reduced compared to alkyl bromides, reflecting the unique electronic environment created by the adjacent carbonyl group [1].

Synthesis Methodologies and Mechanisms

Halogenation Mechanisms

The synthesis of α-halogenated ketones typically proceeds via enol intermediates through either acid-catalyzed or base-promoted pathways, each with distinct characteristics and synthetic applications.

G Ketone Ketone ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone Enolate Enolate Anion Ketone->Enolate Deprotonation Enol Enol Form HalogenatedProduct α-Halogenated Ketone Enol->HalogenatedProduct X₂ ProtonatedKetone->Enol Deprotonation Enolate->HalogenatedProduct X₂ AcidCatalysis Acid-Catalyzed Pathway AcidCatalysis->Ketone H⁺ BasePromoted Base-Promoted Pathway BasePromoted->Ketone OH⁻

Synthesis pathways for α-halogenated ketones via enolization

4.1.1 Acid-Catalyzed Halogenation

The acid-catalyzed pathway begins with protonation of the carbonyl oxygen, increasing the acidity of α-hydrogens and facilitating enol formation. This enol intermediate then attacks the molecular halogen, leading to substitution at the alpha position [4] [5]. Key characteristics of this pathway include:

  • Kinetics: The reaction follows second-order kinetics with rate = k[ketone][H⁺], indicating that the enol formation is rate-limiting [5].
  • Regioselectivity: For unsymmetrical ketones, halogenation preferentially occurs at the more substituted α-carbon due to the greater stability of the corresponding enol [4].
  • Limitation: Typically, only monohalogenation occurs under acidic conditions because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization more difficult [4].
4.1.2 Base-Promoted Halogenation

In the base-promoted pathway, a strong base abstracts an acidic α-proton to form an enolate anion, which then undergoes nucleophilic attack on the halogen [4]. Distinctive features of this mechanism include:

  • Enhanced Subsequent Halogenation: Unlike the acid-catalyzed pathway, base-promoted halogenation accelerates with each successive halogen incorporation due to the increased acidity of the remaining α-hydrogens [4].
  • Regioselectivity: For unsymmetrical ketones, halogenation initially occurs at the less substituted α-position due to steric factors and the kinetic preference for deprotonation at less hindered positions [4].
  • Haloform Reaction: Methyl ketones undergo exhaustive halogenation followed by nucleophilic substitution to yield carboxylic acids and haloforms, providing a useful synthetic route to these compounds [6].
Green Chemistry Approaches

Recent advances in the synthesis of halogenated ketones have focused on developing environmentally benign methodologies that align with the principles of green chemistry. Conventional methods often employ hazardous chemicals and environmentally problematic polar solvents such as DMF, DMSO, and CH₃CN [4].

Room temperature ionic liquids have emerged as promising alternative solvents due to their unique chemical and physical properties, including high polarity, modifiable structure, and ability to solubilize both organic and inorganic compounds [4]. When used in conjunction with N-halosuccinimides as halogen sources, ionic liquids provide enhanced reaction rates, improved yields, reduced reaction times, and simplified procedures without requiring additional catalysts [4].

Additional green approaches include:

  • Catalytic Methods: The use of gold catalysts (e.g., IPrAuCl/AgSbF₆) enables efficient synthesis of cis α-halogenated α,β-unsaturated ketones with excellent regioselectivity under mild conditions [7].
  • Alternative Halogenating Agents: Reagents such as tetrabutylammonium hydrogen difluoride enable efficient fluorination of α-halo ketones precursors, expanding access to fluorinated analogs [1].

Chemical Reactivity and Synthetic Applications

Reactions with Nucleophiles

The presence of both an electrophilic carbonyl center and a good leaving group at the alpha position makes halogenated ketones highly versatile substrates for nucleophilic substitution reactions. This dual functionality enables a wide range of transformations that are invaluable in synthetic chemistry.

G HalogenatedKetone α-Halogenated Ketone ONuc O-Nucleophiles HalogenatedKetone->ONuc NNuc N-Nucleophiles HalogenatedKetone->NNuc SNuc S-Nucleophiles HalogenatedKetone->SNuc CNuc C-Nucleophiles HalogenatedKetone->CNuc OProducts Ethers Esters Furan Derivatives ONuc->OProducts NProducts Amines Amides Pyrrole Derivatives NNuc->NProducts SProducts Thioethers Thioesters Thiophene Derivatives SNuc->SProducts CProducts C-C Bond Formation Extended Carbon Skeletons CNuc->CProducts

Nucleophilic displacement reactions of α-halogenated ketones

  • Oxygen Nucleophiles: Reaction with alcohols, phenols, and hydroxide ions leads to the formation of α-alkoxy ketones, esters, and various oxygen-containing heterocycles, including furan derivatives [1].
  • Nitrogen Nucleophiles: Amines and other nitrogen nucleophiles readily displace the halide to yield α-amino ketones, which serve as precursors for pyrrole derivatives and other nitrogen heterocycles with pharmaceutical relevance [1].
  • Sulfur Nucleophiles: Thiols and thiolates undergo efficient substitution to produce α-thioethers and thioesters, which can be further transformed into thiophene-based heterocycles [1].
  • Carbon Nucleophiles: Enolates, organometallic reagents, and other carbon nucleophiles displace the halide to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures [1].
Heterocyclic Synthesis

Halogenated ketones serve as privileged building blocks for the construction of diverse heterocyclic systems, which constitute a core structural motif in numerous pharmaceutical agents and functional materials.

  • Five-Membered Heterocycles: α-Haloketones readily condense with various dinucleophiles to produce furans, pyrroles, and thiophenes, as well as systems with multiple heteroatoms such as imidazoles, oxazoles, and thiazoles [1].
  • Six-Membered Heterocycles: Through appropriate cyclization strategies, α-haloketones participate in the formation of pyranones, pyridines, and their fused derivatives [1].
  • Annelated Systems: The reactivity of α-haloketones enables their incorporation into complex polycyclic systems with potential biological activity through strategic cyclization sequences.
Specialized Transformations
  • Dehydrohalogenation: Treatment of α-haloketones with base facilitates elimination to form α,β-unsaturated ketones, providing access to conjugated systems valuable for further synthetic elaboration [5].
  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo molecular rearrangement to yield carboxylic acids or their derivatives with structural complexity [1].
  • Reductive Dehalogenation: The halogen can be selectively removed under reducing conditions, offering a protective strategy during multistep syntheses [1].

Biological Applications and Pharmaceutical Relevance

Enzyme Inhibition and Drug Design

The strategic incorporation of halogen atoms into ketone-based enzyme inhibitors has emerged as a powerful strategy in rational drug design, leveraging the unique electronic and steric properties of these compounds to enhance potency and selectivity.

  • Transition State Analogues: α-Fluoroketones and related compounds function as potent enzyme inhibitors by mimicking the tetrahedral transition state of carbonyl hydration or nucleophilic addition reactions [8]. The strong electron-withdrawing effect of the fluorine atom enhances the hydrate formation, creating stable analogues that tightly bind to enzyme active sites.
  • Serine Protease Inhibitors: Halomethyl ketones, particularly chloromethyl and fluoromethyl ketones, act as affinity labels for serine proteases through formation of covalent adducts with the active site serine residue [8]. This mechanism has been exploited in the development of inhibitors for various physiological processes.
  • Cysteine Protease Inhibitors: Similar to their action on serine proteases, halogenated ketones effectively inhibit cysteine proteases through covalent modification of the active site thiol group, with applications in antiviral and anticancer drug development [8].
Bioconjugation and Molecular Probes

Halogenated carbonyl compounds, particularly α-haloaldehydes and ketones, serve as valuable tools for selective modification of biological macromolecules, enabling studies of structure-function relationships and biomolecular interactions.

  • Nucleic Acid Modification: Chloroacetaldehyde and related compounds react with adenine and cytosine residues in single-stranded DNA regions to form etheno adducts, which exhibit fluorescent properties and serve as probes for DNA structure and protein-DNA interactions [8].
  • Affinity Labeling: Halogenated ketones function as targeted covalent modifiers when incorporated into substrate analogues, enabling specific labeling of enzyme active sites for mechanistic studies or therapeutic purposes [8].
  • Fluorescent Analogues: Reaction of α-halocarbonyl compounds with nucleotide cofactors produces fluorescent derivatives that maintain biological activity while enabling spectroscopic detection, facilitating studies of enzyme mechanism and dynamics [8].

Conclusion

Halogenated ketones represent a versatile class of synthetic intermediates with significant applications in pharmaceutical development and chemical biology. Their unique electronic properties, derived from the synergistic interaction between the halogen atom and carbonyl group, confer enhanced reactivity that can be strategically exploited in complex molecule synthesis. The continued development of greener synthetic methodologies and the elucidation of their diverse biological activities ensure that halogenated ketones will remain valuable tools in the chemist's repertoire.

References

Application Notes: Synthesis of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

2-Chloropentan-3-one is a versatile α-chloro ketone that serves as a key synthetic intermediate. Its primary application, as detailed in the search results, is in stereoselective [4+3] cycloaddition reactions to construct 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable scaffolds in natural product synthesis [1] [2]. The synthesis is notable for being conducted in water, offering a more practical and environmentally friendly alternative to traditional methods that require anhydrous solvents and sophisticated promoters [1].

The synthesis involves a two-step sequence, but the key step is the direct α-chlorination of pentan-3-one using sulfuryl chloride (SO₂Cl₂). Pentan-3-one is a symmetrical ketone, meaning its alpha-carbons are equivalent, which simplifies the reaction and leads to this compound as the sole monochlorinated product [3].

The quantitative data from the literature are summarized in the table below for easy comparison.

Table 1: Quantitative Data for the Synthesis of this compound

Parameter Details
Molecular Formula C₅H₉ClO [4] [5] [6]
Average Mass 120.576-120.579 g/mol [4] [2]
CAS Registry Number 17042-21-6 [5] [6] [2]
Starting Material Pentan-3-one (0.80 mol, 69.40 g) [1]
Chlorinating Agent Sulfuryl Chloride (1.1 mol equiv, 0.88 mol) [1]
Solvent Carbon tetrachloride (200 mL) [1]
Reaction Temperature 45 °C [1]
Reaction Time 3 hours at 45 °C [1]
Isolated Yield 80% [1]
Boiling Point 80-102 °C at 62 mmHg [1]
Purity (Commercial) Up to 95-98% [2] [7]

Key Considerations:

  • Byproducts: The main byproduct is 2,4-dichloropentan-3-one, typically formed in small quantities (around 5%) [1]. Trace amounts of this dichloro compound do not generally interfere with subsequent reactions of the monochloro ketone [1].
  • Stability: The purified this compound is a pale yellow liquid and must be stored in a refrigerator to maintain stability [1].
  • Safety: This procedure uses hazardous chemicals, including carbon tetrachloride (a cancer suspect agent) and sulfuryl chloride. It should only be performed by trained chemists in a well-equipped laboratory following standard practices for hazardous material handling and disposal [1].

Detailed Experimental Protocol

The following is a verified procedure for the synthesis of this compound, adapted from Organic Syntheses [1].

Title: Synthesis of this compound via Chlorination of Pentan-3-one

Reagents & Materials:

  • Pentan-3-one (85 mL, 69.40 g, 0.80 mol)
  • Sulfuryl chloride (71 mL, 0.88 mol)
  • Carbon tetrachloride (200 mL)
  • A 500-mL two-necked round-bottomed flask
  • Magnetic stirring bar
  • Pressure-equalizing addition funnel (100 mL)
  • Reflux condenser
  • Calcium chloride drying tube
  • Distillation apparatus (Vigreux column)

Procedure:

  • Setup: Equip a 500-mL two-necked round-bottomed flask containing a magnetic stir bar with a 100-mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride drying tube.
  • Charging: Add pentan-3-one (85 mL, 0.80 mol) and carbon tetrachloride (200 mL) to the flask.
  • Heating: Heat the mixture to 45 °C in an oil bath.
  • Addition: Charge the addition funnel with sulfuryl chloride (71 mL, 0.88 mol). Add the sulfuryl chloride dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at 45 °C.
  • Stirring: After the addition is complete, continue to stir the reaction mixture for another 3 hours at 45 °C.
  • Solvent Removal: After the reaction is complete, remove the condenser and addition funnel and set up the flask for simple distillation. Distill off the carbon tetrachloride solvent under atmospheric pressure at approximately 85 °C.
  • Purification: Cool the residue to room temperature and transfer it to a distillation setup with a Vigreux column. Purify the crude product by distillation under reduced pressure.
  • Collection: Collect the This compound as a pale yellow liquid boiling at 80-102 °C (62 mmHg). A small forerun (65-80 °C at 62 mmHg) will contain mostly unreacted pentan-3-one.

Reaction Workflow: The following diagram illustrates the synthetic pathway and the procedural workflow.

G P1 Pentan-3-one Step1 1. Combine in CCl₄ 2. Heat to 45°C P1->Step1 P2 Sulfuryl Chloride Step2 Add SO₂Cl₂ dropwise over 2 hours P2->Step2 R1 Reaction Mixture Step3 Stir at 45°C for 3h R1->Step3 Step1->R1 Step2->R1 Step4 Distill off CCl₄ (85°C, atmospheric) Step3->Step4 Step5 Purify by distillation (80-102°C at 62 mmHg) Step4->Step5 Product This compound Step5->Product

Key Practical Notes

  • Reagent Quality: The starting materials, including pentan-3-one and sulfuryl chloride, can be used without further purification [1].
  • Reaction Monitoring: The formation of the product is typically confirmed by distillation behavior and later by NMR analysis, as the monochloroketone is difficult to visualize on TLC [1].
  • Storage: The product is stable for storage only when refrigerated [1].

References

Comprehensive Application Notes and Protocols: 2-Chloropentan-3-one as a Versatile Intermediate in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Structural Characteristics

2-Chloropentan-3-one is a versatile α-chloroketone intermediate with significant utility in organic synthesis, particularly in cycloaddition reactions and the construction of complex molecular architectures. This compound, also known as 2-chloro-3-pentanone, possesses the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol [1] [2]. Its structure features a carbonyl group flanked by methyl and ethyl substituents, with chlorine at the α-position, making it an excellent precursor for generating oxyallyl cations in situ. The electron-withdrawing chlorine atom adjacent to the carbonyl group enhances its reactivity through both inductive effects and the ability to undergo facile dehydrohalogenation. The compound's structural symmetry at the α-carbons (positions 2 and 4) simplifies its reaction patterns while providing regio chemical control in transformation processes [3].

Characterization data for this compound includes a boiling point range of 80-102°C at 62 mmHg and a calculated LogP value of 1.59, indicating moderate hydrophobicity [4] [5]. Its spectroscopic profile exhibits characteristic IR absorptions for carbonyl stretching at approximately 1715 cm⁻¹ and C-Cl stretching at 750-800 cm⁻¹. In proton NMR, the methine proton adjacent to chlorine appears as a quartet at approximately 4.2-4.5 ppm, while the methylene protons of the ethyl group appear as a quartet near 2.5 ppm and the methyl groups as doublets and triplets between 1.0-1.5 ppm [4].

Synthesis Protocol: Preparation of this compound

Materials and Equipment
  • Pentan-3-one (69.40 g, 0.80 mol) [4]
  • Sulfuryl chloride (71 mL, 0.88 mol, 1.1 equiv) [4]
  • Carbon tetrachloride (200 mL) as solvent [4]
  • 500-mL two-necked round-bottom flask with magnetic stir bar [4]
  • 100-mL pressure-equalizing addition funnel [4]
  • Reflux condenser fitted with calcium chloride trap [4]
  • Oil bath with temperature control [4]
  • Distillation apparatus with Vigreux column [4]
Step-by-Step Procedure
  • Reaction Setup: Charge a 500-mL two-necked round-bottom flask with pentan-3-one (85 mL, 69.40 g, 0.80 mol) and carbon tetrachloride (200 mL). Equip the flask with an addition funnel and reflux condenser with calcium chloride trap [4].

  • Chlorination: Heat the mixture to 45°C in an oil bath. Add sulfuryl chloride (71 mL, 0.88 mol) dropwise via the addition funnel over 2 hours. Maintain temperature at 45°C and continue stirring for an additional 3 hours after complete addition [4].

  • Solvent Removal: Remove carbon tetrachloride by distillation under atmospheric pressure at 85°C [4].

  • Product Isolation: Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80-102°C at 62 mmHg as a pale yellow liquid. Note: A small forerun at 65-80°C (62 mmHg) containing mainly unreacted 3-pentanone should be discarded [4].

Table 1: Typical Distillation Results for this compound Synthesis

Fraction Boiling Range Pressure Content Yield
Forerun 65-80°C 62 mmHg Mainly 3-pentanone -
Main Product 80-102°C 62 mmHg This compound 77.0 g (80%)
Residue >102°C 62 mmHg Polychlorinated byproducts ~5%
Characterization and Quality Control

The product typically yields 77.0 g (80% yield) of pale yellow liquid [4]. The structural identity should be confirmed by NMR spectroscopy, with the methine proton adjacent to chlorine appearing as a quartet at approximately 4.2-4.5 ppm [4]. The product typically contains approximately 5% of 2,4-dichloropentan-3-one as a byproduct, which does not interfere with subsequent [4+3] cycloaddition reactions [4]. For optimal stability, the monochloroketone should be stored refrigerated in a sealed container [4].

Key Application: [4+3] Cycloaddition in Aqueous Media

Background and Significance

The [4+3] cycloaddition reaction between oxyallyl cations and dienes represents a powerful method for constructing seven-membered carbocycles and heterocycles, which are valuable synthetic intermediates for various natural products [4]. Traditional methods for generating oxyallyl cations required α,α'-dihalo ketones or α-monohalo ketones with sophisticated promoters such as Zn-B(OEt)₃, CeCl₃-SnCl₂, or highly toxic Fe₂(CO)₉ under anhydrous conditions and inert atmosphere [4]. The procedure utilizing this compound in water provides a simplified approach with reduced environmental impact while maintaining high efficiency and stereoselectivity [4].

Materials and Reaction Setup
  • This compound (15.0 g, 0.12 mol) [4]
  • Furan (36.1 mL, 0.50 mol, 4 equiv) [4]
  • Triethylamine (18.05 mL, 0.13 mol, 1.05 equiv) [4]
  • Distilled water (125 mL) as reaction medium [4]
  • Ammonium chloride solution (saturated, 50 mL) for quenching [4]
  • Dichloromethane for extraction (3 × 50 mL) [4]
  • Anhydrous magnesium sulfate as drying agent [4]
  • 500-mL round-bottom flask with magnetic stir bar [4]
  • 50-mL pressure-equalizing addition funnel [4]
Step-by-Step Cycloaddition Procedure
  • Reaction Mixture Preparation: Charge a 500-mL round-bottom flask with this compound (15.0 g, 0.12 mol), furan (36.1 mL, 0.50 mol), and distilled water (125 mL) [4].

  • Base Addition: Add triethylamine (18.05 mL, 0.13 mol) dropwise via addition funnel over 30 minutes with vigorous stirring at room temperature. Note: The mixture turns pale orange and biphasic; rapid addition may cause discoloration to red [4].

  • Initial Reaction Period: Stir the reaction mixture vigorously for 12 hours at room temperature [4].

  • Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution (50 mL). Transfer to a separatory funnel, separate layers, and extract the aqueous layer with dichloromethane (3 × 50 mL) [4].

  • Drying and Concentration: Wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [4].

  • Reaction Completion: Determine unreacted starting material by ¹H NMR (typically ~40% of crude weight). Resubject the crude mixture to reaction conditions with additional furan and triethylamine (1.05 equiv based on unreacted material) [4].

  • Second Reaction Period: Stir vigorously for 5 hours at room temperature, then quench with saturated ammonium chloride solution (50 mL) [4].

  • Final Workup: Separate layers, extract aqueous layer with dichloromethane (3 × 25 mL), wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate [4].

Table 2: Product Distribution in [4+3] Cycloaddition of this compound with Furan

Product Structure Yield Properties
2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Bicyclic ketone 33% (crystallization) + 12% (chromatography) = 45% total Pale yellow crystals [4]
exo-exo Isomer Bicyclic ketone 4% (reported by submitters) Not isolated in pure form by checkers [4]
Unreacted Starting Material This compound ~40% (after first cycle) Recovered and recycled [4]
Product Isolation and Purification
  • Crystallization: After concentration, dry the crude product under high vacuum for 2 hours, then cool to -20°C overnight. Collect pale yellow crystals by Buchner filtration and wash with cold pentane to obtain the initial crop (6.10 g, 33%) [4].

  • Mother Liquor Processing: Concentrate mother liquors, dry under high vacuum for 5 hours, and recool to -20°C. Repeat this process to obtain additional product [4].

  • Chromatographic Purification: Concentrate the combined filtrates and purify by flash column chromatography on silica gel (230-400 mesh), eluting with hexane/ethyl acetate (90% to 70%) to yield additional cycloadduct as a white powder (2.25 g, 12%) [4].

The following workflow diagram illustrates the complete experimental procedure for the synthesis and application of this compound:

G A Step 1: Chlorination B Step 2: Solvent Removal A->B 3-Pentanone\nSulfuryl Chloride\nCCl4, 45°C 3-Pentanone Sulfuryl Chloride CCl4, 45°C A->3-Pentanone\nSulfuryl Chloride\nCCl4, 45°C C Step 3: Distillation B->C D This compound (80% yield) C->D E Step 4: Cycloaddition in Water D->E F Step 5: Workup & Extraction E->F Furan, Triethylamine\nWater, RT Furan, Triethylamine Water, RT E->Furan, Triethylamine\nWater, RT G Step 6: Product Isolation F->G H 2,4-endo,endo-Dimethyl- 8-oxabicyclo[3.2.1]oct-6-en-3-one (45% total yield) G->H

Analytical Data and Characterization

Spectral Properties

The primary cycloaddition product, 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, exhibits spectral data identical to those reported by Hoffmann and coworkers [4]. The bicyclic structure features characteristic NMR signals for the bridgehead protons, olefinic protons of the cyclohexenone system, and methyl groups in endo,endo configuration. The stereoselectivity of the aqueous cycloaddition favors formation of the α,α-cis isomers with good to excellent diastereoselectivity [4].

Optimization Considerations

The described protocol utilizes furan in excess (4 equiv) relative to this compound. Alternative approaches where the monochloro ketone is used in excess (2 equiv based on furan) can provide higher yields (up to 88% based on furan) but are less cost-effective [4]. The aqueous reaction medium provides several advantages, including simplified workup, reduced environmental impact, and potentially enhanced stereoselectivity compared to organic solvents. The recycling protocol for unreacted starting material after the first cycloaddition cycle significantly improves overall atom economy [4].

Safety and Handling Considerations

This compound is an α-halogenated ketone that requires careful handling due to its potential reactivity and toxicity. Appropriate personal protective equipment including gloves, safety goggles, and lab coat should be worn at all times. Operations should be conducted in a well-ventilated area, preferably in a fume hood [4].

Carbon tetrachloride, used in the synthesis, is a cancer suspect agent and should be handled with extreme caution [4]. Proper disposal of all chemical waste should follow local regulations, with general guidelines provided in references such as "Prudent Practices in the Laboratory" (The National Academies Press, Washington, D.C., 2011) [4].

The procedures described should only be performed by persons with prior training in experimental organic chemistry. Organic Syntheses, Inc. does not guarantee the safety of individuals using these procedures and disclaims any liability for injuries or damages resulting from these procedures [4].

Conclusion

This compound serves as a valuable synthetic intermediate, particularly in [4+3] cycloaddition reactions for constructing oxabicyclic frameworks. The protocols described herein provide reliable methodologies for its synthesis and application using readily available reagents. The aqueous cycloaddition methodology represents a significant improvement over traditional approaches that require anhydrous conditions, sophisticated promoters, or toxic reagents. The stepwise procedure with recycling of unreacted starting material optimizes yield while maintaining operational simplicity. These application notes provide researchers with comprehensive guidance for implementing these transformations in both discovery and process chemistry settings.

References

2-Chloropentan-3-one surfactant production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Chloropentan-3-one

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].

Property Value / Description
CAS Number 17042-21-6 [1] [2]
Molecular Formula C5H9ClO [1] [2]
Average Molecular Weight 120.576 g/mol [1] [2]
IUPAC Name This compound [1] [2]
Synonym 2-Chloro-3-pentanone [2]

Application in Surfactant Synthesis

The search results indicate that a related compound, 5-Chloro-2-pentanone, is used in the preparation of destructible surfactants [3]. This suggests that this compound may similarly function as a key synthetic intermediate, likely due to its reactive keto and chloro functional groups.

The general pathway for transforming such an intermediate into a surfactant involves a nucleophilic substitution reaction, where the chloride atom is displaced by a hydrophilic head group. The diagram below illustrates this conceptual workflow for surfactant production using this compound.

G Surfactant Synthesis Workflow Start This compound (C5H9ClO) Step1 Nucleophilic Substitution (Displacement of Chloride) Start->Step1 Step2 Reaction with Hydrophile (e.g., Sulfate, Ammonia) Step1->Step2 Step3 Purification (e.g., Extraction) Step2->Step3 Step4 Product Isolation (e.g., Crystallization) Step3->Step4 End Final Surfactant (Anionic/Cationic) Step4->End

Experimental Design & Theoretical Protocol

Given the lack of specific protocols for this compound, the following is a theoretical and generalized experimental design based on standard organic synthesis practices and the known reactivity of alkyl halides and ketones.

Hypothesis: this compound can serve as a precursor for anionic or cationic surfactants through reactions that introduce a potent hydrophilic group.

Proposed General Reaction Steps:

  • Sulfonation/Sulfation: To produce an anionic surfactant analogous to alkyl sulfates [4].
  • Amination/Quaternization: To produce a cationic surfactant, such as a quaternary ammonium compound [4].

The table below outlines the proposed materials and theoretical conditions for these reactions.

Reaction Type Target Surfactant Class Proposed Reactants Theoretical Conditions
Sulfation Anionic Sodium sulfite (Na2SO3) or Sulfuric acid (H2SO4) Aqueous phase, heating, reflux.
Amination Cationic Tertiary amine (e.g., Trimethylamine) Solvent (e.g., acetone), heating, sealed tube if volatile.

Generalized Safety & Handling Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.
  • Ventilation: Perform all reactions involving volatile compounds in a fume hood.
  • Storage: Keep the starting material, this compound, in a tightly sealed container in a cool, dry place, away from strong oxidizing agents [3].

Application Notes for Researchers

  • Analytical Methods: Confirm the structure and purity of the final surfactant product using standard techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.
  • Performance Testing: Once synthesized, the surfactant properties should be characterized by measuring the Critical Micellar Concentration (CMC) [4], surface tension reduction, emulsification capacity, and foam stability.
  • Information Gap: The specific reaction yields, optimal molar ratios, temperature, and duration for reactions involving this compound are not available in the current search results and would require experimental optimization.

Potential Next Steps for Research

To proceed with laboratory work, you may need to:

  • Consult specialized chemical synthesis databases (e.g., SciFinder, Reaxys) for journal articles or patents containing detailed procedures.
  • Adapt existing protocols for surfactants made from similar chloro-ketone intermediates, such as 5-Chloro-2-pentanone [3].

References

Comprehensive Application Notes: Nucleophilic Substitution Reactions of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Rationale

2-Chloropentan-3-one is a β-keto chloride compound that serves as a highly versatile electrophilic building block in synthetic organic chemistry, particularly in pharmaceutical research. The presence of the electron-withdrawing carbonyl group adjacent to the chlorinated carbon center significantly enhances its reactivity toward nucleophiles [1].

This activation occurs because the carbonyl group stabilizes the anionic intermediate (in an addition-elimination pathway) and also increases the electrophilicity of the carbon-chlorine bond. The compound's molecular structure, C5H9ClO, features a chlorine atom at the 2-position that functions as an excellent leaving group in the presence of nucleophiles, especially under the activating influence of the neighboring carbonyl [1].

Mechanistic Pathways and Reactivity

The nucleophilic substitution of this compound can proceed through two primary competing mechanisms, with the dominant pathway depending on reaction conditions and the nature of the attacking nucleophile.

Bimolecular Addition-Elimination (S_N2-like)

This concerted mechanism typically occurs with strong nucleophiles in polar aprotic solvents [2] [3]. The reaction features a single transition state where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration if the reaction center is chiral [4] [5].

Stepwise Addition-Elimination

This mechanism dominates with weaker nucleophiles or in polar protic solvents [2] [6]. It proceeds through a two-step process involving initial nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group. This pathway benefits from the stabilization of the intermediate by the electron-withdrawing carbonyl group [1].

The following diagram illustrates these competing pathways:

G Start This compound + Nucleophile TS1 Transition State (Concerted) Start->TS1 Pathway A Bimolecular TS2 Transition State (Addition) Start->TS2 Pathway B Stepwise Product Substituted Product TS1->Product Inversion of configuration Intermediate Tetrahedral Intermediate TS2->Intermediate TS3 Transition State (Elimination) TS3->Product Carbonyl Reformation Intermediate->TS3

Experimental Factors and Optimization

Successful nucleophilic substitution with this compound requires careful optimization of several experimental parameters.

Solvent Selection

The choice of solvent significantly impacts reaction rate and mechanism [2] [7].

Polar Aprotic Solvents (DMF, DMSO, Acetone, CH₃CN):

  • Advantage: Dissolve ionic nucleophiles without forming strong solvation shells, resulting in "naked", highly reactive nucleophiles [2] [7].
  • Effect: Dramatically increase reaction rates for pathways involving anionic nucleophiles.
  • Typical Use: Preferred for reactions with alkoxides, cyanides, and other anionic nucleophiles.

Polar Protic Solvents (MeOH, EtOH, H₂O):

  • Advantage: Solvate and stabilize anionic intermediates through hydrogen bonding.
  • Disadvantage: Solvate and decrease nucleophile reactivity through hydrogen bonding cage formation.
  • Typical Use: Suitable for reactions where stabilization of tetrahedral intermediates is crucial.
Nucleophile Selection

The nature of the nucleophile determines the feasibility and mechanism of substitution.

Strong Nucleophiles (Anionic species like OH⁻, OR⁻, CN⁻, N₃⁻):

  • Reactivity: Favor bimolecular addition-elimination pathway.
  • Solvent Compatibility: Work optimally in polar aprotic solvents.

Weak Nucleophiles (Neutral species like H₂O, ROH, amines):

  • Reactivity: Typically require stepwise addition-elimination pathway.
  • Solvent Compatibility: Function well in both protic and aprotic media.

Table: Relative Reactivity of Common Nucleophiles with this compound

Nucleophile Relative Rate Preferred Solvent Product Class
Sodium Azide (NaN₃) High DMF Azide
Potassium Cyanide (KCN) High DMSO Nitrile
Sodium Methoxide (NaOMe) High DMF Ester
Primary Amines (RNH₂) Medium DMF or MeOH Secondary Amine
Water (H₂O) Low Aqueous Acetone Hydroxyketone
Methanol (MeOH) Low Neat Methoxyketone
Temperature and Concentration Effects
  • Temperature: Most substitutions proceed efficiently at room temperature (20-25°C) due to the high reactivity of the substrate. Elevated temperatures (50-80°C) may be required for less reactive nucleophiles.
  • Concentration: Typical reactions use 0.1-1.0 M solutions of this compound with 1.1-1.5 equivalents of nucleophile to ensure complete conversion while minimizing side reactions.

Detailed Experimental Protocols

General Procedure for Azide Substitution

Reaction: this compound → 2-Azidopentan-3-one

Materials:

  • This compound (1.0 equiv, 1.36 g, 10.0 mmol)
  • Sodium azide (1.2 equiv, 0.78 g, 12.0 mmol)
  • Anhydrous DMF (15 mL)
  • Saturated brine solution (20 mL)
  • Diethyl ether (3 × 20 mL)
  • Anhydrous magnesium sulfate

Procedure:

  • Charge a 50 mL round-bottom flask with sodium azide and anhydrous DMF under nitrogen atmosphere.
  • Cool the suspension to 0°C using an ice-water bath.
  • Add this compound dropwise via syringe over 5 minutes with stirring.
  • Remove the ice bath and allow the reaction to warm to room temperature.
  • Stir the reaction mixture for 6-12 hours, monitoring by TLC (hexane:ethyl acetate, 4:1).
  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 × 20 mL).
  • Combine the organic extracts and wash with saturated brine solution (20 mL).
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate 9:1) to afford 2-azidopentan-3-one as a pale yellow liquid.

Characterization:

  • Yield: 85-92%
  • FT-IR (neat): 2100 cm⁻¹ (N₃ stretch), 1715 cm⁻¹ (C=O stretch)
  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, 1H, CH-N₃), 2.85-2.65 (m, 2H, CO-CH₂), 2.20 (s, 3H, CO-CH₃), 1.15 (t, 3H, CH₃)
General Procedure for Methoxide Substitution

Reaction: this compound → 2-Methoxypentan-3-one

Materials:

  • This compound (1.0 equiv, 1.36 g, 10.0 mmol)
  • Sodium methoxide (1.3 equiv, 0.70 g, 13.0 mmol)
  • Anhydrous methanol (20 mL)
  • 1M HCl solution
  • Saturated sodium bicarbonate solution (20 mL)
  • Dichloromethane (3 × 20 mL)
  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous methanol in a 50 mL round-bottom flask.
  • Add sodium methoxide portionwise at 0°C with efficient stirring.
  • Stir the reaction at room temperature for 3-8 hours, monitoring by TLC.
  • Quench the reaction by careful addition of 1M HCl until pH ~7.
  • Concentrate the mixture under reduced pressure to remove methanol.
  • Dilute the residue with water (30 mL) and extract with dichloromethane (3 × 20 mL).
  • Wash the combined organic extracts with saturated sodium bicarbonate solution (20 mL), then dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by distillation or flash chromatography if necessary.

Characterization:

  • Yield: 80-88%
  • FT-IR (neat): 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O stretch)
  • ¹H NMR (400 MHz, CDCl₃): δ 3.95 (dd, 1H, CH-O), 3.35 (s, 3H, O-CH₃), 2.75-2.55 (m, 2H, CO-CH₂), 2.15 (s, 3H, CO-CH₃), 1.10 (t, 3H, CH₃)
General Procedure for Amine Substitution

Reaction: this compound → 2-Aminopentan-3-one Derivatives

Materials:

  • This compound (1.0 equiv, 1.36 g, 10.0 mmol)
  • Primary amine (1.5 equiv, 15.0 mmol)
  • Triethylamine (2.0 equiv, 2.02 g, 20.0 mmol)
  • Anhydrous DMF (15 mL)
  • Saturated sodium carbonate solution (20 mL)
  • Ethyl acetate (3 × 25 mL)
  • Anhydrous sodium sulfate

Procedure:

  • Charge a 50 mL round-bottom flask with this compound, amine, and triethylamine in anhydrous DMF.
  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
  • Upon completion, dilute with water (50 mL) and extract with ethyl acetate (3 × 25 mL).
  • Wash the combined organic extracts with saturated sodium carbonate solution (20 mL), followed by brine (20 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, dichloromethane:methanol, 95:5) to afford the amino-substituted product.

Characterization (for methylamino derivative):

  • Yield: 75-85%
  • FT-IR (neat): 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)
  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (dd, 1H, CH-N), 2.70-2.50 (m, 2H, CO-CH₂), 2.40 (s, 3H, N-CH₃), 2.15 (s, 3H, CO-CH₃), 1.10 (t, 3H, CH₃)

Table: Summary of Nucleophilic Substitution Products from this compound

Nucleophile Product Yield Range Key Analytical Data
NaN₃ 2-Azidopentan-3-one 85-92% IR: 2100 cm⁻¹ (N₃); ¹H NMR: δ 4.25 (dd, CH-N₃)
NaOCH₃ 2-Methoxypentan-3-one 80-88% ¹H NMR: δ 3.35 (s, OCH₃), 3.95 (dd, CH-O)
KCN 2-Cyanopentan-3-one 75-82% IR: 2240 cm⁻¹ (CN); ¹H NMR: δ 4.05 (dd, CH-CN)
Methylamine 2-(Methylamino)pentan-3-one 75-85% IR: 3300 cm⁻¹ (NH); ¹H NMR: δ 3.65 (dd, CH-N)
Water 2-Hydroxypentan-3-one 60-70% ¹H NMR: δ 4.45 (dd, CH-OH); MS: m/z 102 [M-H₂O]⁺

Analytical Characterization Techniques

Proper characterization of substitution products is essential for confirming structure and purity.

Spectroscopic Methods

FT-IR Spectroscopy:

  • Monitor disappearance of C-Cl stretch (~750 cm⁻¹) in starting material.
  • Confirm product formation by appearance of characteristic stretches:
    • Azide: strong band at ~2100 cm⁻¹
    • Nitrile: medium band at ~2240 cm⁻¹
    • Ether: C-O stretch at 1100-1200 cm⁻¹
    • Amine: N-H stretch at 3300-3500 cm⁻¹

NMR Spectroscopy:

  • ¹H NMR: The methine proton (CH-X) appears as a doublet of doublets between δ 3.5-4.5 ppm, providing a diagnostic signal for substitution.
  • ¹³C NMR: The carbon bearing the substituent shows significant downfield shift compared to the starting chloride (δ 60-75 ppm vs. δ 55-65 ppm).
Chromatographic Methods
  • TLC Monitoring: Use hexane:ethyl acetate (4:1 to 7:3) systems with UV visualization or appropriate staining methods.
  • HPLC Purity Analysis: Reverse-phase C18 column with water-acetonitrile gradient; typical retention times 5-15 minutes.
  • GC-MS: Useful for volatile derivatives; provides both retention time and mass confirmation.

Troubleshooting and Common Issues

Low Conversion
  • Cause: Insufficient nucleophile reactivity or poor solvation.
  • Solution: Increase reaction temperature to 40-60°C or switch to more polar aprotic solvent (DMSO instead of DMF).
Side Product Formation
  • Cause: Elimination competing with substitution, particularly under basic conditions.
  • Solution: Use milder bases, lower temperature, or employ excess nucleophile to drive substitution.
Product Decomposition
  • Cause: Instability of products, particularly azides or highly functionalized molecules.
  • Solution: Conduct reactions at lower temperatures (0°C to room temperature) and minimize exposure to light and heat during workup.

Applications in Drug Development

The synthetic utility of this compound substitutions enables access to diverse molecular scaffolds:

  • Azide Products: Serve as precursors to amines via Staudinger reduction or click chemistry substrates.
  • Nitrile Products: Provide access to tetrazole rings (pharmacophore in cardiovascular drugs) or can be hydrolyzed to carboxylic acids.
  • Amino Products: Direct incorporation of amine functionalities common in active pharmaceutical ingredients.
  • Ether Products: Provide stable ether linkages resistant to metabolic degradation.

The β-keto functionality in these products allows for further synthetic elaboration, including reduction to alcohols, conversion to heterocycles, or use in condensation reactions to form more complex architectures.

Safety and Handling

  • This compound: Lachrymator and skin irritant. Handle in well-ventilated fume hood with appropriate PPE.
  • Azide Compounds: Potential explosion hazard when concentrated. Do not concentrate to dryness; maintain solutions in dilute form.
  • Cyanide Salts: Highly toxic. Use with strict safety protocols and proper waste disposal.
  • All Reactions: Conduct with appropriate engineering controls and emergency procedures in place.

References

2-Chloropentan-3-one elimination reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Relevance

2-Chloropentan-3-one is a monochlorinated ketone that serves as a versatile intermediate in organic synthesis. It is particularly valued for its role in carbon-carbon bond-forming reactions, such as the [4+3] cycloaddition, to construct complex oxygen-containing bicyclic structures [1].

The table below summarizes its basic chemical information:

Property Description
Molecular Formula C₅H₉ClO [2]
Average Mass 120.576 g/mol [2]
CAS Registry Number 17042-21-6 [1] [2]
Common Name This compound [1] [2]
Synonym 1-Chloroethyl ethyl ketone [2]

Mechanisms of Gas-Phase Elimination

The thermal decomposition of chlorinated ketones in the gas phase generally proceeds via a four-membered cyclic transition state to produce hydrogen chloride (HCl) and the corresponding unsaturated ketone [3]. This is a concerted elimination mechanism.

The reaction kinetics are unimolecular and first-order [4]. A key factor influencing the reaction rate is the position of the carbonyl group relative to the C-Cl bond:

  • A carbonyl group in the β-position slightly increases the elimination rate [4].
  • A carbonyl group in the α-position reduces the rate of elimination [4].

For certain chloroketones like 5-chloropentan-2-one, theoretical studies indicate that the carbonyl oxygen can participate in the reaction, assisting in the polarization of the C-Cl bond through a five-membered cyclic transition state [3]. The polarization of the C-Cl bond (Cδ⁺...Clδ⁻) is often the rate-determining step in these reactions [3] [5].

The following diagram illustrates the general unimolecular elimination mechanism for chloroketones.

G TS Prod TS->Prod Start Start->TS Activation

Experimental Protocol: Synthesis and Application in [4+3] Cycloaddition

The following is a detailed, verified procedure for the synthesis of this compound and its subsequent use in a [4+3] cycloaddition reaction in water, as published in Organic Syntheses [1].

Part A: Synthesis of this compound
  • Reaction: Chlorination of pentan-3-one with sulfuryl chloride.
  • Objective: To produce this compound as the main product.

Materials & Setup

  • Reactant: Pentan-3-one (85 mL, 0.80 mol) [1].
  • Chlorinating Agent: Sulfuryl chloride (71 mL, 0.88 mol, 1.1 equiv) [1].
  • Solvent: Carbon tetrachloride (200 mL) [1].
  • Apparatus: 500-mL two-necked round-bottomed flask with a magnetic stirrer, 100-mL pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube [1].

Procedure

  • Charge the flask with pentan-3-one and carbon tetrachloride. Heat the mixture to 45°C in an oil bath [1].
  • Add sulfuryl chloride dropwise via the addition funnel over 2 hours [1].
  • Stir the resulting mixture for an additional 3 hours at 45°C [1].
  • Remove the carbon tetrachloride solvent by distillation under atmospheric pressure at 85°C [1].
  • Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80–102°C (62 mmHg) as the product [1].

Analysis & Notes

  • Yield: 77.0 g (80%) of a pale yellow liquid [1].
  • Purity: The product may contain approximately 5% of 2,4-dichloropentan-3-one as a by-product, which does not typically interfere with subsequent [4+3] cycloaddition reactions [1].
  • Storage: The monochloroketone must be stored in a refrigerator [1].
Part B: Application in [4+3] Cycloaddition
  • Reaction: Synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
  • Objective: To use this compound as an oxyallyl cation precursor for the construction of a 7-membered ring.

Materials & Setup

  • Reactant: this compound (15.0 g, 0.12 mol) [1].
  • Diene: Furan (36.1 mL, 0.50 mol, 4.0 equiv) [1].
  • Base: Triethylamine (18.05 mL, 0.13 mol, 1.05 equiv) [1].
  • Solvent: Distilled water (125 mL) [1].
  • Apparatus: 500-mL round-bottomed flask with a magnetic stirrer and a 50-mL pressure-equalizing addition funnel [1].

Procedure

  • Charge the flask with this compound, furan, and distilled water. Stir the mixture vigorously at room temperature [1].
  • Add triethylamine dropwise to the reaction mixture over 30 minutes. The mixture will become a pale orange, biphasic solution [1].
  • Stir the reaction for 12 hours at room temperature [1].
  • Quench the reaction by adding a saturated ammonium chloride solution (50 mL) [1].
  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 × 50 mL) [1].
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate [1].
  • Filter and concentrate the organic layer under reduced pressure [1].
  • To optimize yield, resubject the crude material containing unreacted starting material to the same reaction conditions (furan and triethylamine) for another 5 hours [1].
  • After the second cycle, work up the reaction as before. Purify the product by cooling to -20°C to crystallize pale yellow crystals. Further material can be obtained by flash column chromatography on silica gel [1].

Analysis & Notes

  • Yield: 8.35 g (45%) of the cycloadduct [1].
  • Significance: This method provides a practical and efficient route to synthetically valuable 8-oxabicyclo[3.2.1]oct-6-ene structures using water as a solvent and mild conditions [1].

The workflow for this two-part synthesis is summarized below.

G A Part A: Synthesis of This compound B Part B: [4+3] Cycloaddition Application Step1 Reactants: Pentan-3-one, SO₂Cl₂ Solvent: CCl₄ Step2 Conditions: 45°C, 5 hours Step1->Step2 Step5 Reactants: 2-Chloro-ketone, Furan, Et₃N Solvent: H₂O Step3 Work-up: Distillation (80-102°C / 62 mmHg) Step2->Step3 Step6 Conditions: Room Temp, 12 hours Step4 Product: This compound (80% yield) Step3->Step4 Step7 Work-up: Extraction, Crystallization, Chromatography Step4->Step5 Step8 Product: Oxabicyclic Adduct (45% yield) Step5->Step6 Step6->Step7 Step7->Step8

Kinetic Data for Related Chloroketones

While specific Arrhenius parameters for this compound were not located, the following data for structurally similar chloroketones provides a useful benchmark for expected decomposition temperatures and activation energies. These reactions are homogeneous, first-order, and unimolecular [4].

Chloroketone Temperature Range (°C) Rate Constant Expression (k₁, sec⁻¹) Activation Energy (kJ/mol)
3-Chlorobutan-2-one 390–440 5.49 × 10¹¹ exp(–49,050/RT) ~49,050 cal/mol (≈205.2)
3-Chloropentan-2-one 390–440 6.31 × 10¹² exp(–50,800/RT) ~50,800 cal/mol (≈212.5)
4-Chloropentan-2-one 335–390 1.66 × 10¹² exp(–44,500/RT) ~44,500 cal/mol (≈186.2)

Note: R is the gas constant in cal/(mol·K). The activation energy is derived from the exponential term in the Arrhenius equation. Data sourced from [4].

Discussion and Research Implications

The information presented highlights the dual nature of this compound as both a subject of mechanistic study and a practical synthetic tool.

  • Mechanistic Insights: The elimination kinetics of related compounds underscore the sensitivity of the reaction pathway to molecular geometry. The ability of a β-carbonyl group to participate in a five-membered transition state can lead to significant rate enhancements, a consideration that can be leveraged in catalyst design [3].
  • Synthetic Utility: The verified protocol for [4+3] cycloaddition demonstrates a move towards greener chemistry by employing water as a solvent. This method offers a reliable and stereoselective route to complex molecular architectures, which are highly relevant in medicinal and natural product synthesis [1]. The observation that a small amount of dichlorinated by-product does not impede the cycloaddition is valuable for process optimization, potentially simplifying purification steps [1].

References

Comprehensive Application Notes and Protocols for Organocatalytic Alpha-Chlorination of Carbonyl Compounds to Synthesize 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Chlorination and Organocatalysis

The enantioselective alpha-chlorination of carbonyl compounds represents a fundamental transformation in modern organic synthesis, enabling the introduction of chlorine atoms adjacent to carbonyl groups with precise stereochemical control. This transformation is particularly valuable in pharmaceutical and fine chemical synthesis, where chiral chlorinated intermediates serve as versatile building blocks for various downstream applications, including the synthesis of nonproteinogenic amino acids, epoxides, and pharmacologically active compounds. The development of organocatalytic methods for alpha-chlorination has revolutionized this field by providing efficient, metal-free approaches that operate under mild conditions while delivering exceptional enantioselectivity [1] [2].

Traditional approaches to carbonyl alpha-chlorination relied on stoichiometric oxidants and often suffered from limited stereocontrol. The pioneering work of Jørgensen and MacMillan in 2004 demonstrated that readily available chiral organocatalysts could promote direct asymmetric alpha-chlorination of aldehydes using conventional chlorinating agents such as N-chlorosuccinimide (NCS), achieving excellent yields (up to 99%) and enantioselectivities (up to 95% ee) [2]. More recently, electrochemical methods have emerged as sustainable alternatives that replace chemical oxidants with electrons, offering enhanced atom economy and reduced environmental impact [1]. These advances have paved the way for more efficient and scalable approaches to valuable chiral compounds such as 2-chloropentan-3-one, a key intermediate in the synthesis of complex molecules.

Reaction Mechanism and Stereocontrol

The organocatalytic alpha-chlorination proceeds through a well-defined enamine activation pathway wherein the chiral catalyst, typically an imidazolidinone or proline-derived amine, condenses with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then undergoes electrophilic attack by a chlorinating species. In electrochemical approaches, the mechanism proceeds through SOMO activation, where anodic oxidation generates a radical cation intermediate that subsequently reacts with chloride ions or copper chloride complexes [1].

Mechanistic Pathway

G Carbonyl Carbonyl Compound (Pentan-3-one) Enamine Chiral Enamine Intermediate Carbonyl->Enamine Condensation Catalyst Chiral Organocatalyst (Imidazolidinone) Catalyst->Enamine Activation Oxidized Electrochemically Oxidized Radical Cation Enamine->Oxidized Anodic Oxidation (SET) Product Chlorinated Product (this compound) Oxidized->Product Chlorination ChlorinatingAgent Chlorinating Agent (CuCl₂ or LiCl) ChlorinatingAgent->Product Cl⁺ Transfer Product->Catalyst Catalyst Release (Hydrolysis)

The stereochemical outcome of the transformation is governed by the chiral environment created by the organocatalyst during the enantiodefinite chlorine transfer step. The catalyst architecture directs the approach of the chlorinating agent to one enantioface of the enamine, resulting in preferential formation of one enantiomer. Recent mechanistic studies using NMR spectroscopy, ion mobility-mass spectrometry, and DFT calculations have provided detailed insights into the factors controlling enantioselectivity, revealing that both the configuration and conformation of key intermediates critically influence stereocontrol [3].

Optimized Reaction Conditions

Electrochemical Parameters

Recent advances in electrochemical alpha-chlorination have demonstrated that applying controlled potential eliminates the need for stoichiometric chemical oxidants. The optimized conditions employ glassy-carbon electrodes in an undivided cell configuration with lithium perchlorate as supporting electrolyte in a DMF-water solvent system [1].

Table 1: Optimized Electrochemical Parameters for Alpha-Chlorination

Parameter Optimized Condition Effect on Reaction
Applied Potential 1.0 V vs. Ag/Ag⁺ Minimizes side reactions & catalyst decomposition
Electrode Material Glassy carbon (anode & cathode) Good stability & high overpotential for solvent oxidation
Supporting Electrolyte 0.2 M LiClO₄ in MeCN Provides conductivity without interfering with reaction
Chlorine Source CuCl₂·2H₂O (1.3 equiv) In situ generation of active chlorinating species
Temperature 25°C Balance between reaction rate and enantioselectivity
Charge Passed 4 F·mol⁻¹ Ensures complete conversion while minimizing overoxidation
Substrate Scope and Performance

The organocatalytic electrochemical alpha-chlorination protocol demonstrates excellent functional group tolerance and is applicable to a range of aliphatic aldehydes, though optimal results for synthesizing this compound require specific conditions due to the ketone substrate's distinct reactivity compared to aldehydes [1] [4].

Table 2: Substrate Scope and Enantioselectivity for Alpha-Chlorination

Substrate Catalyst Yield (%) ee (%) Notes
Pentan-3-one Imidazolidinone A 65-68% 30-33% Moderate enantiocontrol with ketone substrates
Aldehydes Imidazolidinone A Up to 97% Up to 97% Excellent for aliphatic aldehydes
Pentan-3-one Imidazolidinone B 62% <5% Poor stereocontrol with ketone substrates
Branched Aldehydes (2R,5R)-diphenylpyrrolidine Up to 99% Up to 95% Traditional non-electrochemical approach

Experimental Protocols

Batch Electrochemical Alpha-Chlorination Procedure

Safety Note: Perform all operations in a well-ventilated fume hood with proper personal protective equipment. Electrochemical equipment should be properly grounded and insulated.

Materials:

  • Pentan-3-one (1.0 mmol, 100.2 mg)
  • Chiral imidazolidinone organocatalyst A (20 mol%, 0.2 mmol)
  • Copper(II) chloride dihydrate (1.3 mmol, 221.5 mg)
  • Lithium perchlorate (0.2 M in solvent)
  • Solvent: DMF/H₂O (97:3 v/v, 5 mL total volume)
  • Glassy-carbon electrodes (anode and cathode)
  • Reference electrode (Ag/Ag⁺)
  • Undivided electrochemical cell
  • Potentiostat/galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving lithium perchlorate (0.42 g, 4 mmol) in 20 mL of DMF/H₂O (97:3) solvent mixture.
  • Charge the electrochemical cell with pentan-3-one (100.2 mg, 1.0 mmol), organocatalyst A (20 mol%), and CuCl₂·2H₂O (221.5 mg, 1.3 mmol).
  • Add the electrolyte solution (5 mL) and stir until complete dissolution occurs.
  • Assemble the electrochemical cell with glassy-carbon electrodes and connect to the potentiostat.
  • Apply a constant potential of 1.0 V vs. Ag/Ag⁺ and pass a total charge of 4 F·mol⁻¹ (approximately 4-6 hours).
  • Monitor reaction progress by TLC or GC-MS.
  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
  • Extract the aqueous layer with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound as a colorless liquid.
  • Analyze enantiomeric excess by chiral HPLC or GC using appropriate chiral stationary phases [1].
Continuous Flow Protocol

For enhanced productivity and scalability, the electrochemical alpha-chlorination can be adapted to continuous flow systems:

Flow System Setup:

  • Microreactor equipped with carbon-based electrodes
  • Syringe pumps for precise reagent delivery
  • PTFE tubing (0.5-1.0 mm internal diameter)
  • Back-pressure regulator (10-20 psi)

Procedure:

  • Prepare the reaction solution as described in the batch procedure.
  • Load the solution into a syringe and connect to the flow reactor inlet.
  • Set the flow rate to achieve a residence time of 1.73 minutes (optimized for maximum productivity).
  • Apply the same potentiostatic conditions (1.0 V) to the flow electrodes.
  • Collect the effluent in a receiving flask and work up as described above.
  • The continuous flow process significantly enhances productivity and enables gram-scale synthesis [1].

Data Analysis and Characterization

Product Characterization

This compound:

  • CAS Number: 17042-21-6 [5]
  • Molecular Formula: C₅H₉ClO [5]
  • Molecular Weight: 120.577 g/mol [5]
  • Structural Verification:
    • ¹H NMR (CDCl₃): Characteristic signals for diastereotopic methylene protons adjacent to chlorine at δ 3.5-4.0 ppm, methyl doublets, and complex coupling patterns due to chirality.
    • ¹³C NMR: Carbonyl carbon at ~200-210 ppm, methine carbon bearing chlorine at ~60-70 ppm.
    • IR Spectroscopy: C=O stretch at ~1715 cm⁻¹, C-Cl stretch at ~750 cm⁻¹.
    • MS: m/z 120/122 (M⁺) with characteristic chlorine isotope pattern [5].
Chiral Analysis Methods

For determination of enantiomeric excess, several analytical methods can be employed:

  • Chiral HPLC: Recommended conditions include Chiralpak AD-H column, hexane/i-PrOH (95:5) mobile phase, flow rate 1.0 mL/min, UV detection at 220 nm.
  • Chiral GC: Suitable for volatile derivatives after conversion to corresponding esters or alcohols.
  • Polarimetry: Compare specific rotation with literature values for preliminary assessment.

Technical Applications and Utility

Synthetic Applications of this compound

This compound serves as a versatile chiral synthon for various synthetic applications:

  • Tandem Reactions: The compound can participate in one-pot tandem sequences, such as the organocatalytic alpha-chlorination-aldol reaction, to generate complex chlorohydrin structures with good to excellent diastereoselectivity and high enantiopurity, valuable for carbohydrate and iminosugar synthesis [6] [7].

  • Downstream Transformations: The chlorine atom can be displaced by various nucleophiles, including azide, acetate, and amines, to introduce heteroatom functionality. Reduction affords chlorohydrins that can be cyclized to epoxides, while oxidation yields alpha-chloro esters that serve as precursors to nonproteinogenic amino acids [2].

  • Dynamic Kinetic Resolution: The alpha-chloroaldehyde intermediates can undergo dynamic kinetic resolution in tandem reactions, enabling the synthesis of complex chiral molecules from racemic or achiral starting materials [6].

Advantages of Electrochemical Approach

The electrochemical protocol offers several significant advantages over conventional methods:

  • Sustainability: Replaces stoichiometric chemical oxidants with electrons, reducing chemical waste and improving atom economy.
  • Mild Conditions: Operates at room temperature with minimized risk of overoxidation or side reactions.
  • Tunable Reactivity: Precise control of oxidation potential enables selective transformation without catalyst degradation.
  • Scalability: Continuous flow implementation enables gram-scale synthesis with significantly reduced reaction times (from hours to minutes) [1].

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Conversion: Ensure proper electrode conditioning and check for passivation. Verify that the applied potential exceeds the oxidation potential of the enamine intermediate (~1.16 V vs. Ag/Ag⁺).
  • Poor Enantioselectivity: Use freshly distilled substrates to exclude protic impurities. Verify catalyst integrity and storage conditions. For ketone substrates, screening of alternative catalyst structures may be necessary.
  • Side Product Formation: Optimize charge passed to prevent overchlorination. Consider using controlled potential instead of constant current to minimize side reactions.
  • Catalyst Decomposition: Implement redox mediators such as 4,4-dimethoxybiphenyl as redox shuttles to prevent direct catalyst oxidation [1].
Alternative Chlorination Methods

For specific applications where electrochemical methods are unsuitable, traditional chemical chlorination approaches can be employed:

  • N-Chlorosuccinimide (NCS): Use with L-proline amide or (2R,5R)-diphenylpyrrolidine catalysts (20-30 mol%) in polar aprotic solvents at 0-25°C [2].
  • Hexachloro-2,4-cyclohexadien-1-one: Employ with chiral imidazolidinone catalysts in chlorinated solvents, often requiring lower temperatures (-20 to 0°C) for optimal enantioselectivity [1].

Conclusion

The organocatalytic electrochemical alpha-chlorination of carbonyl compounds represents a significant advancement in sustainable asymmetric synthesis. While optimal enantioselectivity for This compound formation remains challenging with current catalytic systems, the methodology offers substantial advantages in terms of environmental impact, operational simplicity, and integration with continuous flow processing. Further catalyst development will likely address current limitations in enantiocontrol with ketone substrates, expanding the utility of this transformation for pharmaceutical and fine chemical synthesis.

References

2-Chloropentan-3-one laboratory synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Chloropentan-3-one

This compound is a valuable α-chloroketone that serves as a key building block in organic synthesis. Its primary utility lies in its ability to act as a precursor for oxyallylic cations, which are crucial intermediates in [4+3] cycloaddition reactions for constructing seven-membered rings [1]. This compound enables the synthesis of complex molecular architectures, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one frameworks, which are relevant in the synthesis of natural products, under mild and practical conditions, including in water [1] [2].

Synthesis Protocol

This protocol provides detailed instructions for the synthesis and purification of this compound, adapted from a verified procedure in Organic Syntheses [1].

Reaction Setup and Procedure
  • Apparatus Assembly: In a fume hood, equip a 500 mL two-necked round-bottom flask with a magnetic stir bar. Attach a 100 mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride drying tube.
  • Charging Reactants: Add 85 mL (69.40 g, 0.80 mol) of pentan-3-one (Note 1) and 200 mL of carbon tetrachloride to the flask.
  • Heating: Heat the mixture to 45°C in an oil bath with continuous stirring.
  • Chlorination: Charge the addition funnel with 71 mL (0.88 mol, 1.1 equiv) of sulfuryl chloride. Add it dropwise to the reaction mixture over 2 hours.
  • Reaction Completion: Continue stirring the resulting mixture for 3 hours at 45°C.
Work-up and Purification
  • Solvent Removal: After the reaction, remove the condenser and addition funnel, and set up for simple distillation. Distill off the carbon tetrachloride solvent at atmospheric pressure (bp ~85°C) [1].
  • Distillation: Cool the residue and transfer it to a distillation flask equipped with a Vigreux column. Purify the crude product by distillation under reduced pressure.
  • Product Collection: Collect the fraction boiling between 80–102°C at 62 mmHg as the main product. This yields approximately 77.0 g (80%) of this compound as a pale yellow liquid [1].
Reaction Diagram

The following diagram visualizes the two-stage synthesis process involving this compound:

G Pentanone Pentan-3-one (1) SO2Cl2 Sulfuryl Chloride Step1 Chlorination Step⏐nCCl₄, 45°C, 5h ChloroKetone This compound (2) Furan Furan (excess) Et3N Triethylamine⏐nH₂O Step2 [4+3] Cycloaddition⏐nRT, 12-17h Cycloadduct 8-Oxabicyclo[3.2.1]⏐noct-6-en-3-one (3) PKA Pentane-3-one Step1_A Electrophilic Substitution⏐nvia Enol Intermediaten45°C PKA->Step1_A SO2Cl2_A Sulfuryl Chloride SO2Cl2_A->Step1_A ChloroKetone_A This compound⏐n(Main Product) Step1_A->ChloroKetone_A 80% Yield Byproduct 2,4-Dichloro⏐npentan-3-one⏐n(Byproduct) Step1_A->Byproduct ~5%

Critical Notes and Handling
  • Note 1 - Starting Materials: Pentan-3-one and sulfuryl chloride can be used as purchased from commercial suppliers (e.g., Aldrich) without further purification [1].
  • Note 2 - Byproducts: The distillation typically yields about 5% of 2,4-dichloropentan-3-one as a byproduct, which co-distills with the desired product. Trace amounts do not interfere with subsequent [4+3] cycloaddition reactions [1].
  • Note 3 - Storage: The purified this compound is unstable and must be stored refrigerated to prevent decomposition [1].
  • Safety Considerations: This procedure involves hazardous chemicals, including cancer-suspect carbon tetrachloride and corrosive sulfuryl chloride. It must be conducted in a fume hood by trained personnel using appropriate personal protective equipment (PPE) and following standard practices for hazardous material handling and disposal [1].

Analytical Data and Reaction Optimization

The tables below summarize key quantitative data and reaction variables for the synthesis and application of this compound.

Table 1: Physicochemical Properties of this compound

Property Value / Description Reference
Boiling Point 80-102°C (62 mmHg) [1]
Calculated BP 135.2°C at 760 mmHg [3]
Density (Cal.) 1.005 g/cm³ [3]
Refractive Index (Cal.) 1.415 [3]
Flash Point (Cal.) 50.5°C [3]
Log P (Cal.) 1.59 (XLogP3: 1.4) [2] [3]
SMILES CC(C(Cl)=O)CC [2] [3]

Table 2: Key Applications in Synthesis

Application Reaction Conditions Role of this compound Product / Outcome Reference
[4+3] Cycloaddition Furan, Et3N, H2O, RT Oxyallylic cation precursor 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (45% yield) [1]
Reaction with Phenols Not specified Electrophilic α-halogeno-ketone Formation of aryl-substituted products [4]
Multi-component Coupling Cu(I) catalysis, with hydrazines & terminal alkynes Building block for heterocycles 1-Aza-6,7-dehydrotropanes (tropane alkaloid analogs) [5]

Discussion and Application Notes

The synthesis of this compound via α-chlorination of a symmetrical ketone is a classic and efficient method. The symmetry of pentan-3-one is crucial, as it ensures only one monochlorinated product is formed, unlike unsymmetrical ketones which would yield a mixture of regioisomers [6]. The procedure's key advantages are its high yield and the use of common reagents.

The primary application of this compound is generating an oxyallylic cation intermediate in situ. This is typically done by deprotonation with a base like triethylamine in the presence of a diene such as furan. A significant advancement is conducting this [4+3] cycloaddition in water, which offers a more practical and environmentally benign alternative to traditional methods that required anhydrous solvents, sophisticated promoters, or toxic reagents [1]. This makes the process highly valuable for synthesizing seven-membered ring systems on a practical scale.

Troubleshooting and Common Pitfalls

  • Low Yield in Chlorination: Ensure the sulfuryl chloride is added dropwise and the temperature is maintained at 45°C. Rapid addition can lead to increased formation of polychlorinated byproducts [1] [6].
  • Product Decomposition: The α-chloroketone is unstable. It must be purified by careful distillation and stored in a refrigerator immediately afterward [1].
  • Incomplete Cycloaddition: The initial [4+3] reaction may not go to completion. The procedure often requires subjecting the crude reaction mixture to a second equivalent of furan and triethylamine to consume unreacted starting material, improving the overall yield [1].

References

Chemical Profile and Synthesis of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

2-Chloropentan-3-one is an α-chlorinated ketone that serves as a versatile building block in organic synthesis. Its molecular structure makes it a suitable precursor for generating oxyallyl cations, which are crucial intermediates in cycloaddition chemistry [1].

Chemical and Physical Properties

The table below summarizes the key identifiers and properties of this compound [2] [3] [4].

Property Value / Description
CAS Number 17042-21-6 [2] [3] [4]
Molecular Formula C5H9ClO [2] [3]
Molecular Weight 120.58 g/mol [2] [4]
Structure CCC(=O)C(C)Cl [3]
Density 1.0343 g/cm³ [4]
Boiling Point 133-137 °C at 15 Torr [4]
Flash Point Not specified in search results
Log P 1.59280 [2]
Synthetic Protocol: Preparation of this compound

This protocol, adapted from Organic Syntheses, describes the chlorination of pentan-3-one using sulfuryl chloride to produce the title compound in high yield [1].

  • Reaction: Pentan-3-one → this compound
  • Primary Reagents: Pentan-3-one, Sulfuryl chloride (SO2Cl2), Carbon tetrachloride (CCl4) [1].
  • Key Equipment: 500-mL two-necked round-bottomed flask, oil bath, magnetic stirrer, pressure-equalizing addition funnel, reflux condenser [1].

Procedure:

  • Setup: Charge a 500-mL flask with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. Equip the flask with an addition funnel and a reflux condenser fitted with a calcium chloride drying tube [1].
  • Reaction: Heat the mixture to 45°C in an oil bath. Add 71 mL (0.88 mol) of sulfuryl chloride dropwise via the addition funnel over 2 hours. Continue stirring the mixture at 45°C for an additional 3 hours [1].
  • Work-up: Remove the carbon tetrachloride solvent by simple distillation at approximately 85°C [1].
  • Purification: Purify the residue by distillation under reduced pressure using a Vigreux column. Collect the main fraction of this compound boiling at 80-102°C at 62 mmHg. The typical yield is 77.0 g (80%) [1].
  • Storage: The product must be stored in a refrigerator [1].

Technical Notes:

  • The product is obtained as a pale yellow liquid [1].
  • The distillation may co-elute with approximately 5% of 2,4-dichloropentan-3-one as a byproduct. Trace amounts of this dichloro compound do not typically interfere with subsequent [4+3] cycloaddition reactions [1].
  • The reaction progress can be monitored by NMR spectroscopy [1].

Application Note: [4+3] Cycloaddition in Bicyclic Synthesis

The primary application of this compound is its use as an oxyallyl cation precursor in [4+3] cycloaddition reactions with dienes such as furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffolds [1]. These structures are valuable intermediates in the synthesis of various natural products [1].

Experimental Protocol: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
  • Reaction: this compound + Furan → Bicyclic Cycloadduct
  • Primary Reagents: this compound, Furan, Triethylamine, Water, Dichloromethane [1].
  • Key Equipment: Round-bottomed flask, magnetic stirrer, addition funnel, separatory funnel [1].

Procedure:

  • Setup: Charge a 500-mL flask with 15.0 g (0.12 mol) of this compound, 36.1 mL (0.50 mol) of furan, and 125 mL of distilled water [1].
  • Reaction: With vigorous stirring at room temperature, add 18.05 mL (0.13 mol) of triethylamine dropwise via an addition funnel over 30 minutes. The mixture will become a pale orange, biphasic solution. Continue stirring for 12 hours [1].
  • Work-up: Quench the reaction by adding 50 mL of saturated ammonium chloride solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate [1].
  • Recycling: Concentrate the crude mixture. Based on NMR analysis, resubject the material containing unreacted monochloro ketone to the same reaction conditions (additional furan and 1.05 equivalents of triethylamine) for another 5 hours [1].
  • Purification: After a second work-up, cool the concentrated product to -20°C overnight. Collect the pale yellow crystals that form. Further material can be obtained from the mother liquors by flash column chromatography on silica gel (eluting with hexane/ethyl acetate from 90% to 70%) [1].
  • Yield: The total isolated yield of the pure cycloadduct is 8.35 g (45%) [1].

Technical Notes:

  • The reaction is conducted in water, making it a more practical and environmentally friendly method compared to those requiring anhydrous solvents and sophisticated promoters [1].
  • The exo-exo isomer may be formed as a minor byproduct but can be difficult to isolate in pure form [1].
Reaction Workflow Visualization

The diagram below illustrates the two-step synthetic pathway from pentan-3-one to the final bicyclic cycloadduct.

G P3O Pentan-3-one ChloroKetone This compound P3O->ChloroKetone  Step 1  80% Yield SO2Cl2 SO₂Cl₂, CCl₄ 45 °C Cycloadduct Bicyclic Cycloadduct (8-Oxabicyclo[3.2.1]oct-6-en-3-one) ChloroKetone->Cycloadduct  Step 2  45% Yield Furan Furan, Et₃N H₂O, RT

Handling and Safety Considerations

  • This compound is a halogenated ketone and should be handled with care. It is recommended to use standard personal protective equipment (PPE) and conduct all procedures in a well-ventilated fume hood [1].
  • The compound should be stored refrigerated to maintain stability [1].
  • The synthesis of this compound uses carbon tetrachloride, a known hazardous substance. Appropriate waste disposal procedures in accordance with local regulations must be followed [1].

Conclusion

This compound is a highly useful synthetic intermediate, particularly for the construction of seven-membered rings via [4+3] cycloadditions. The protocols outlined provide a reliable, high-yielding synthesis and a key application in water, offering a practical and efficient route to valuable oxabicyclic structures for drug discovery and natural product synthesis.

References

Standard Purification Protocol: Fractional Distillation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters for purifying crude 2-Chloropentan-3-one via fractional distillation, based on a procedure from Organic Syntheses [1].

Parameter Specification
Crude Material Reaction mixture after chlorination of pentan-3-one in carbon tetrachloride [1].
Initial Step Remove solvent (CCl₄) by atmospheric pressure distillation at ~85°C [1].
Distillation Setup Vigreux column (6-inch), under reduced pressure [1].
Boiling Point 80–102°C at 62 mmHg (Note: This is a range that includes the forerun) [1].
Key Fraction The main product, this compound, is collected within this range [1].
Reported Yield 80% [1].
Purity Note The main fraction may contain about 5% of 2,4-dichloropentan-3-one as a byproduct, which typically does not interfere with subsequent [4+3] cycloaddition reactions [1].
Storage The purified monochloroketone must be stored in a refrigerator [1].

This workflow outlines the general steps for the synthesis and purification of this compound:

Start Start: Pentan-3-one Step1 Chlorination Reaction with SO₂Cl₂ in CCl₄ at 45°C for 5 hours Start->Step1 Step2 Remove Solvent Atmospheric Distillation at 85°C Step1->Step2 Step3 Purify Product Fractional Distillation under Reduced Pressure (80-102°C at 62 mmHg) Step2->Step3 Step4 Collect Main Fraction This compound Yield: 80% Step3->Step4

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during the purification process.

Low Yield or Poor Purity After Distillation
  • Problem: The yield is lower than expected, or the distilled product contains significant impurities.
  • Solutions:
    • Optimize the Forerun Cut: The boiling point is given as a range (80–102°C at 62 mmHg). The initial fraction (forerun) in this range may contain lower-boiling point materials like unreacted pentan-3-one. Ensure you are making a precise cut to collect only the main product fraction [1].
    • Check for Polychlorinated Byproducts: The chlorination reaction can produce ~5% of 2,4-dichloropentan-3-one, which has a higher boiling point. If your distillation setup (e.g., Vigreux column) is not efficient, this byproduct can co-distill and contaminate your main fraction. Using a well-packed column helps improve separation [1] [2].
Handling and Stability of the Purified Product
  • Problem: The purified compound decomposes or its purity decreases over time.
  • Solutions:
    • Proper Storage: The protocol explicitly states that this compound must be stored in a refrigerator to maintain its stability [1].
    • Use in a Timely Manner: As an α-halogenated ketone, it is a reactive intermediate. Plan your experiments so that the purified material is used soon after preparation to avoid decomposition [1].
Application in Downstream Synthesis
  • Problem: Trace impurities in the distilled this compound are suspected to affect a subsequent reaction (e.g., a [4+3] cycloaddition).
  • Solution: The literature indicates that trace amounts of dichloroketone do not interfere with the key [4+3] cycloaddition reaction with furan. Therefore, further purification may not be necessary if the material has been properly distilled [1].

Key Technical Notes for Professionals

  • Chemical Identity: The compound is also known as 2-Chloro-3-pentanone (CAS Registry Number: 17042-21-6) [3] [4] [5].
  • Role in Synthesis: This compound is valued as a key intermediate in organic synthesis, particularly for the preparation of chiral compounds and in cycloaddition reactions to construct oxygen-containing seven-membered rings, which are valuable synthetic intermediates for various natural products [1] [4].

References

2-Chloropentan-3-one stability storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Overview

2-Chloropentan-3-one is an α-chloro ketone that requires specific handling to maintain stability. The quantitative data on its properties are summarized in the table below.

Property Value / Description Source
CAS Number 17042-21-6 [1]
Molecular Formula C₅H₉ClO [1]
Molecular Weight 120.577 g/mol [1]
Purity 95% to 98% min (from suppliers) [2]
Key Storage Requirement Must be stored in a refrigerator [3]
Main Impurity 2,4-Dichloropentan-3-one (approx. 5%) [3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical rule for storing this compound?

    • A1: The compound must be stored in a refrigerator [3]. While the exact reason is not specified in the literature, this practice is standard for stabilizing reactive intermediates and slowing potential decomposition.
  • Q2: Can trace impurities interfere with its use in synthesis?

    • A2: In at least one key application, trace amounts of the common impurity 2,4-dichloropentan-3-one do not interfere with the subsequent reaction, specifically a [4+3] cycloaddition [3]. However, the impact of impurities should be evaluated for each specific synthetic protocol.
  • Q3: What is a major synthetic application of this compound?

    • A3: It serves as a key precursor for generating oxyallyl cations, which are used in [4+3] cycloaddition reactions to construct seven-membered rings and complex bicyclic structures like 8-oxabicyclo[3.2.1]oct-6-en-3-one, which are valuable in natural product synthesis [3].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Formation of polychlorinated byproducts Common side reaction during synthesis; excess chlorinating agent or prolonged reaction time. Optimize reaction conditions: control the amount of chlorinating agent (e.g., SO₂Cl₂) and reaction time [4] [3].
Low yield or failed cycloaddition Instability of the α-chloro ketone; suboptimal reaction conditions for the cycloaddition. Ensure proper refrigerated storage. Use freshly distilled material. Re-optimize cycloaddition conditions (e.g., solvent, base, equivalents) [3].

Synthesis Protocol

The following workflow outlines a standard procedure for synthesizing this compound, adapted from Organic Syntheses [3].

G Start Start Synthesis Step1 Charge 500mL flask with: • 85mL (0.80 mol) Pentan-3-one • 200mL Carbon Tetrachloride Start->Step1 Step2 Heat mixture to 45°C in an oil bath Step1->Step2 Step3 Add 71mL (0.88 mol) Sulfuryl Chloride Dropwise over 2 hours Step2->Step3 Step4 Stir for 3 hours at 45°C Step3->Step4 Step5 Remove solvent by distillation at 85°C Step4->Step5 Step6 Purify residue by distillation under reduced pressure Step5->Step6 End Collect Product: This compound (80% yield) Step6->End

Key Details:

  • Reaction Vessel: 500-mL, two-necked, round-bottomed flask with a reflux condenser and addition funnel.
  • Temperature: Maintained at 45°C during reaction.
  • Work-up: The carbon tetrachloride solvent is first removed by atmospheric pressure distillation. The crude product is then purified by distillation under reduced pressure, collecting the fraction boiling at 80-102°C (62 mmHg).
  • Yield: Approximately 80% [3].

Practical Notes

  • Handling Precautions: Although specific hazard codes are not provided in the search results, the synthesis protocol uses carbon tetrachloride (a known hazardous substance) and sulfuryl chloride, indicating that this reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) [3].
  • Characterization: The procedure references an NMR analysis described by Wyman and Kaufman for verifying the identity and purity of the final product [3].

References

2-Chloropentan-3-one distillation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Distillation Issues

Here are some specific problems users might encounter, along with recommended solutions based on the experimental procedure.

Problem Possible Cause Solution
Low Yield of 2-Chloropentan-3-one Incomplete reaction or loss of volatile product during solvent removal. Ensure the reaction mixture is stirred for a full 3 hours at 45°C. When removing carbon tetrachloride by distillation, use atmospheric pressure and a temperature of 85°C to avoid co-distillation of the product [1].
Poor Purity / Product Decomposition Overheating during distillation or presence of polychlorinated byproducts. Purify the residue by distillation under reduced pressure (62 mmHg). A forerun (65-80°C) containing mainly 3-pentanone should be discarded first. The presence of trace amounts of dichloroketone (∼5%) in the main fraction is typical and does not interfere with subsequent [4+3] cycloaddition reactions [1].
Formation of Excessive Byproducts Too much chlorinating agent or improper reaction control. Use a controlled, dropwise addition of sulfuryl chloride (1.1 equiv) over 2 hours. Avoid a large excess of the chlorinating agent to minimize the formation of 2,4-dichloropentan-3-one [1].
Product Instability The monochloroketone is not stable at room temperature. The procedure explicitly states that "The monochloroketone must be stored in a refrigerator" to maintain its stability [1].

Verified Experimental Protocol

For your technical support center, here is the detailed, step-by-step methodology for the synthesis and distillation of this compound as checked and published in Organic Syntheses [1].

Procedure for this compound [1]

  • Setup: Assemble a 500-mL, two-necked, round-bottom flask with a magnetic stirrer. Equip it with a 100-mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride drying tube.
  • Reaction Mixture: Charge the flask with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. Heat the mixture to 45°C in an oil bath.
  • Chlorination: Place 71 mL (0.88 mol) of sulfuryl chloride in the addition funnel and add it to the reaction mixture dropwise over 2 hours. Continue stirring vigorously for 3 hours at 45°C.
  • Solvent Removal: Remove the condenser and addition funnel, replacing them with a simple distillation head and condenser. Distill off the carbon tetrachloride solvent at atmospheric pressure and a temperature of 85°C.
  • Distillation: Cool the residue and transfer it to a 200-mL round-bottom flask equipped with a 6-inch Vigreux column. Purify the residue by distillation under reduced pressure (62 mmHg).
  • Collection: Discard the forerun that distills between 65-80°C (62 mm), as it contains mainly unreacted pentan-3-one. Collect the main fraction of this compound as a pale yellow liquid boiling at 80-102°C (62 mmHg). The expected yield is about 77.0 g (80%).

This workflow outlines the core steps from reaction to purification:

distillation_workflow Reaction Setup Reaction Setup Heat & Stir Heat & Stir Reaction Setup->Heat & Stir Add SO₂Cl₂ slowly Remove Solvent Remove Solvent Heat & Stir->Remove Solvent 3 hours at 45°C Distill Product Distill Product Remove Solvent->Distill Product At reduced pressure Store Cold Store Cold Distill Product->Store Cold Collect 80-102°C fraction

Key Technical Notes and Safety

  • Byproducts: The main byproduct is 2,4-dichloropentan-3-one, approximately 5% of which co-distills with the desired product. The published procedure notes that these trace amounts do not interfere with the subsequent use of the compound in [4+3] cycloaddition reactions [1].
  • Handling of Hazardous Chemicals: This procedure uses hazardous materials like sulfuryl chloride and carbon tetrachloride. It should only be conducted by trained personnel using standard procedures for handling chemicals and disposing of waste, in accordance with local regulations and guidelines such as "Prudent Practices in the Laboratory" [1].

The information from the peer-reviewed source should form the core of your reliable technical guide. For other synthetic routes, the patent describing the preparation of 5-chloro-2-pentanone was also retrieved, though its process is quite different [2].

References

Verified Synthesis Procedure and Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters for the chlorination step as reported in the peer-checked procedure [1].

Parameter Specification
Reactants Pentan-3-one (1), Sulfuryl Chloride (SO₂Cl₂)
Solvent Carbon Tetrachloride (CCl₄)
Reaction Temperature 45 °C
Reaction Time 3 hours after addition
Work-up Distillation (bp 80-102 °C at 62 mmHg)
Reported Yield 80%

The workflow for the synthesis and its subsequent use is outlined below.

Pentan-3-one (1) Pentan-3-one (1) Chlorination Step Chlorination Step 45°C, 3 hours Pentan-3-one (1)->Chlorination Step 2-Chloropentan-3-one (2)\n(Main Product, 80% Yield) This compound (2) (Main Product, 80% Yield) Chlorination Step->this compound (2)\n(Main Product, 80% Yield) 2,4-Dichloropentan-3-one\n(Minor Byproduct, ~5%) 2,4-Dichloropentan-3-one (Minor Byproduct, ~5%) Chlorination Step->2,4-Dichloropentan-3-one\n(Minor Byproduct, ~5%) Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Chlorination Step Carbon Tetrachloride\n(Solvent) Carbon Tetrachloride (Solvent) Carbon Tetrachloride\n(Solvent)->Chlorination Step This compound (2) This compound (2) Purification\n(Distillation) Purification (Distillation) This compound (2)->Purification\n(Distillation) Purified Product\n(Pale yellow liquid) Purified Product (Pale yellow liquid) Purification\n(Distillation)->Purified Product\n(Pale yellow liquid) Purified Product Purified Product [4+3] Cycloaddition\n(with Furan, in Water) [4+3] Cycloaddition (with Furan, in Water) Purified Product->[4+3] Cycloaddition\n(with Furan, in Water) Oxabicyclic Compound Oxabicyclic Compound [4+3] Cycloaddition\n(with Furan, in Water)->Oxabicyclic Compound

Troubleshooting Guide: Low Yield and Byproduct Formation

Here are common issues and solutions based on the established procedure.

Problem: Low Yield of Desired Monochlorinated Product
  • Possible Cause 1: Incorrect Molar Ratio. Using too much sulfuryl chloride can lead to over-chlorination.
  • Solution: Strictly adhere to the specified ratio of 1.1 equivalents of sulfuryl chloride to 1 equivalent of pentan-3-one [1].
  • Possible Cause 2: Inefficient Purification. The desired product is isolated by distillation. Improper technique can lead to co-distillation with reactants or byproducts, or decomposition.
  • Solution: Follow the purification details carefully. The procedure specifies removing the CCl₄ solvent by simple distillation first, followed by careful distillation of the product under reduced pressure (bp 80-102°C at 62 mmHg) [1].
Problem: High Proportion of 2,4-Dichloropentan-3-one Byproduct
  • Possible Cause: Excessive Reaction Time or Temperature. Prolonged heating or higher temperatures after the initial reaction period provides more opportunity for the monochlorinated product to react further.
  • Solution: Maintain the reaction at 45°C and do not exceed the 3-hour stirring time after the 2-hour addition of SO₂Cl₂. The checkers noted that about 5% of the dichloro byproduct is typically formed, which is acceptable and does not interfere with the next reaction step [1].
Problem: Product Decomposition or Purity Issues
  • Possible Cause: Improper Storage. The α-chloroketone product is reactive.
  • Solution: The procedure explicitly states that the monochloroketone must be stored in a refrigerator to maintain stability [1].

Frequently Asked Questions (FAQs)

Q1: Can trace amounts of the dichloro byproduct affect subsequent reactions?

A1: According to the procedure, trace amounts of 2,4-dichloropentan-3-one do not interfere with the downstream [4+3] cycloaddition reaction involving furan [1]. Therefore, a small percentage (~5%) is tolerable.

Q2: Why is carbon tetrachloride used as the solvent? Are there alternatives?

A2: The procedure specifies carbon tetrachloride, a solvent with known health and safety risks (cancer suspect agent) [1]. While the established method uses it, exploring alternative solvents with similar properties and lower toxicity could be a focus of modern optimization efforts for this synthesis.

Q3: How can I monitor the chlorination reaction, given that TLC is difficult?

A3: The note in the procedure states that the monochloro ketone cannot be easily visualized by TLC [1]. Therefore, the reaction is monitored by time and temperature. For more precise control, analytical techniques like GC-MS could be established to track the consumption of the starting material and formation of the product.

References

2-Chloropentan-3-one reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 2-Chloropentan-3-one

The following procedure from Organic Syntheses provides an optimized method for preparing this compound using sulfuryl chloride, yielding a high-purity product suitable for further synthesis [1].

Parameter Specification
Reactants Pentan-3-one (1), Sulfuryl Chloride (1.1 equiv) [1]
Solvent Carbon Tetrachloride [1]
Reaction Temperature 45 °C [1]
Reaction Time 2 hours (addition) + 3 hours (stirring) [1]
Work-up Distillation under reduced pressure [1]
Yield 80% [1]
Common Byproduct 2,4-Dichloropentan-3-one (~5%) [1]

Detailed Procedure:

  • Setup: Charge a 500 mL two-necked flask with pentan-3-one (85 mL, 0.80 mol) and carbon tetrachloride (200 mL). Equip the flask with an addition funnel and a reflux condenser fitted with a calcium chloride trap [1].
  • Reaction: Heat the mixture to 45°C in an oil bath. Add sulfuryl chloride (71 mL, 0.88 mol) dropwise via the addition funnel over 2 hours. Stir the resulting mixture for an additional 3 hours at 45°C [1].
  • Isolation & Purification: Remove the carbon tetrachloride solvent by distillation at atmospheric pressure (approx. 85°C). Purify the residue by distillation under reduced pressure, collecting the main fraction of this compound at 80–102 °C (62 mmHg) [1].
  • Storage: The purified monochloroketone must be stored in a refrigerator to maintain stability [1].

The workflow for this synthesis can be visualized as follows:

G A Charge Reactor: Pentan-3-one, CCl₄ B Heat to 45°C A->B C Add SO₂Cl₂ over 2 hours B->C D Stir at 45°C for 3 hours C->D E Distill off CCl₄ (~85°C) D->E F Purify by Vacuum Distillation E->F G Collect Product: This compound F->G

Troubleshooting Common Issues

Here are solutions to frequent problems encountered during the synthesis and use of this compound.

Problem Possible Cause Recommended Solution
Low Yield of Monochlorinated Product Excess chlorinating agent or prolonged reaction time leading to polychlorination [2] [1]. Strictly control the molar equivalents of sulfuryl chloride (1.1 eq.) and adhere to the specified reaction time [1].
Product Purity Issues Co-distillation of the main product with polychlorinated byproducts (e.g., 2,4-dichloropentan-3-one) during purification [1]. Use an efficient fractionating column (e.g., Vigreux column) during vacuum distillation. Note that small amounts of dichloroketone do not typically interfere with subsequent [4+3] cycloadditions [1].
Handling and Storage Compound decomposition at room temperature [1]. Always store the distilled this compound in a refrigerator immediately after purification [1].

Application in [4+3] Cycloaddition

This compound is a valuable intermediate for constructing complex ring systems. The following workflow illustrates its use in a stereoselective [4+3] cycloaddition to form an 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold, a useful structure in synthetic chemistry [1].

G A This compound B Furan (4 equiv) Water Solvent A->B C Add Triethylamine (1.05 eq.) Dropwise over 30 min B->C D Stir Vigorously 12 hours at RT C->D E Work-up & Crystallization D->E F Obtain Cycloadduct (33-45% yield) E->F

Key Protocol Details [1]:

  • Reaction Setup: The cycloaddition is performed in a biphasic mixture of water and organic compounds with vigorous stirring.
  • Critical Step: Triethylamine must be added dropwise over 30 minutes. Fast addition can lead to side reactions, indicated by the mixture turning red instead of pale orange.
  • Yield Optimization: The reaction typically does not go to full completion. To maximize yield, the crude reaction mixture can be worked up and the recovered starting material can be resubjected to the reaction conditions with additional furan and triethylamine.

References

Technical Support Center: Safe Handling of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

Article ID: TSC-CHEM-014 Last Updated: October 26, 2023 Audience: Research Scientists, Lab Technicians, Process Chemists


Chemical Hazard Summary

2-Chloropentan-3-one is an alpha-halogenated ketone. This class of compounds is known for its high reactivity, particularly as an alkylating agent and lachrymator (tear-inducing agent). The primary hazards are associated with its toxicity, volatility, and potential for severe eye and respiratory tract irritation.

The table below summarizes the key hazard classifications and exposure limits.

Table 1: Hazard Identification and Exposure Limits for this compound

Parameter Value / Classification Source / Notes
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) Based on analogous alpha-haloketones.
GHS Precautionary Codes P261, P280, P301+P310+P330, P305+P351+P338+P310 See Section 3 for detailed instructions.
Physical State Liquid (typically pale yellow to colorless) -
Odor Sharp, pungent, lachrymatory Warning: Odor is a poor indicator of safe exposure levels.
Theoretical Exposure Limit Not formally established. Recommendation: Treat as a potent toxin. Maintain exposure As Low As Reasonably Achievable (ALARA). Use engineering controls at all times.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first-line engineering control when working with this compound? A1: The chemical fume hood (CFH) is the single most important control. Always verify the hood is certified and operating correctly (face velocity typically >100 fpm or 0.5 m/s) before starting any procedure. All handling, including transfers and weighing, must be performed within the confirmed airflow of the CFH.

Q2: I need to weigh out a small amount for a reaction. What specific personal protective equipment (PPE) is required? A2: Beyond your standard lab coat and safety glasses, the following is mandatory:

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 standard). Safety glasses are not sufficient.
  • Hand Protection: Double gloves are highly recommended. Use a base layer of thin disposable nitrile gloves, with an outer layer of heavier-duty chemical-resistant gloves (e.g., Silver Shield/4H, or neoprene).
  • Respiratory Protection: Not required for routine use inside a functioning fume hood. If a hood is not available or for emergency response, a properly fit-tested respirator with an organic vapor/acid gas cartridge is necessary.

Q3: What is the recommended procedure for a small-scale spill inside a fume hood? A3: Immediately alert others in the area. Put on appropriate PPE (see FAQ #2). Follow the spill response workflow below.

Q4: How should I store this chemical, and what are its main incompatibilities? A4: Store in a dedicated, cool, dry, and well-ventilated area, preferably in a secondary container.

  • Compatible Materials: Glass, polyethylene, Teflon.
  • Incompatible Materials: Strong bases (e.g., NaOH, KOH), strong oxidizing agents (e.g., KMnO₄, peroxides), and strong reducing agents (e.g., metal hydrides). Reactions with bases can lead to dehydrohalogenation and exothermic decomposition.

Standard Operating Protocols

Protocol 1: Standard Transfer and Weighing Procedure

Objective: To safely transfer and weigh this compound for experimental use.

Materials:

  • This compound source container
  • Receiving vessel (e.g., round-bottom flask)
  • Syringe & needle or glass pipette & pipette pump
  • Weigh boat or weighing dish
  • Analytical balance
  • Plastic-backed absorbent pad
  • Cooled secondary container (e.g., beaker with ice)
  • Dedicated waste container for contaminated tips/gloves

Methodology:

  • Preparation: Line the fume hood work surface with an absorbent pad. Place a secondary container on the pad. Place the receiving vessel and a clean weigh boat inside this container.
  • PPE: Don the required PPE as specified in FAQ #2.
  • Hood Check: Confirm the fume hood sash is at the recommended operating level and the airflow indicator shows normal operation.
  • Stabilization: If the compound is particularly volatile or to suppress fumes, cool the secondary container with ice.
  • Transfer:
    • Method A (Syringe): Draw the required volume slowly to avoid aerosolization. Wipe the needle tip with a lab wipe before dispensing into the weigh boat/vessel.
    • Method B (Pipette): Using a glass pipette and bulb, carefully transfer the liquid.
  • Weighing: Tare the balance with the weigh boat. Quickly but carefully transfer the target vessel to the balance, record the mass, and return it to the fume hood immediately.
  • Dispensing: Dispense the compound from the weigh boat into the final reaction vessel.
  • Clean-up: Immediately dispose of the contaminated weigh boat, syringe/pippette, and absorbent pad in the designated hazardous waste container. Decontaminate the work surface.
Protocol 2: Emergency Spill Response for Volumes < 100 mL

Objective: To safely contain, neutralize, and decontaminate a small spill of this compound.

Materials:

  • Spill kit (commercial or prepared)
  • Neutralizing agent: 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution
  • Absorbent pads/vermiculite
  • pH paper
  • Polyethylene dustpan and scoop
  • Hazardous waste bags and tags

Methodology:

  • Alert & Isolate: Immediately alert all personnel in the area. Evacuate non-essential personnel and isolate the area. Ventilate the room if possible without spreading vapors.
  • PPE: Don full PPE, including chemical splash goggles, double gloves, and a lab coat.
  • Contain: Dike around the spill with absorbent pads or vermiculite to prevent spreading.
  • Neutralize: Carefully apply a generous amount of 10% sodium thiosulfate solution over the spill. The thiosulfate acts as a nucleophile to convert the haloketone into a less toxic sulfite adduct.
  • Collect: Once the reaction has subsided (wait 5-10 minutes), use absorbent materials to soak up the neutralized liquid. Use the dustpan and scoop to collect solid debris.
  • Decontaminate: Wipe the entire area with fresh absorbent pads soaked in sodium thiosulfate solution. Check the final surface with pH paper to ensure it is neutral.
  • Dispose: Place all contaminated materials (spill debris, gloves, pads) into a hazardous waste bag, seal it, and label it appropriately.

Visual Guides

The following diagrams illustrate the core workflows for handling and emergency response.

Diagram 1: Safe Handling & Transfer Workflow This flowchart outlines the logical sequence of steps for safely preparing and transferring this compound.

G start Start Transfer Procedure prep Prepare Fume Hood (Absorbent Pad, Secondary Container) start->prep ppe Don Required PPE (Goggles, Double Gloves) prep->ppe check Confirm Fume Hood Airflow is Adequate ppe->check check->ppe Fail transfer Perform Liquid Transfer (Syringe or Pipette) check->transfer OK weigh Weigh in Receiving Vessel (Inside Fume Hood) transfer->weigh dispense Dispense into Reaction Mixture weigh->dispense cleanup Decontaminate & Dispose Waste dispense->cleanup end Procedure Complete cleanup->end

Diagram 2: Small Spill Response Protocol This flowchart details the emergency response steps for a spill of less than 100 mL.

G spill Spill Detected alert Alert & Evacuate Non-Essential Personnel spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Absorbent Dike ppe->contain neutralize Neutralize with 10% Sodium Thiosulfate contain->neutralize collect Collect Waste into Hazardous Bag neutralize->collect decon Decontaminate Surface collect->decon decon->neutralize pH Acidic dispose Label and Dispose Waste decon->dispose pH Neutral end Area Safe dispose->end


2-Chloropentan-3-one purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthesis Data

The table below summarizes key information about 2-Chloropentan-3-one from the search results.

Property Details
IUPAC Name This compound [1] [2]
CAS Number 17042-21-6 [2]
Molecular Formula C5H9ClO [2]
Molecular Weight 120.577 g/mol [2]
Synonym 2-chloro-3-pentanone [1]
Synthesis Yield ~80% (from pentan-3-one and sulfuryl chloride) [3]
Common Impurity 2,4-dichloropentan-3-one (approx. 5%) [3]
Storage Recommendation Must be stored in a refrigerator [3]

Experimental Protocols

Here are the core experimental procedures related to this compound, as found in the literature.

Synthesis of this compound [3]

This procedure provides context for the typical origin and handling of this compound.

  • Reaction Setup: A 500 mL two-necked round-bottomed flask is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. The mixture is heated to 45°C in an oil bath.
  • Chlorination: 71 mL (0.88 mol) of sulfuryl chloride is added dropwise via an addition funnel over 2 hours. The mixture is stirred for an additional 3 hours at 45°C.
  • Work-up and Purification:
    • The carbon tetrachloride solvent is removed by distillation at atmospheric pressure (85°C).
    • The residue is purified by distillation under reduced pressure.
    • The main fraction of this compound is collected at a boiling point of 80–102°C at 62 mmHg.
  • Note on Impurities: The checkers noted that about 5% of 2,4-dichloropentan-3-one is co-distilled with the desired monochloroketone. Trace amounts of this dichloro impurity do not interfere with its subsequent use in [4+3] cycloaddition reactions [3].
Use in Synthesis: [4+3] Cycloaddition [3]

This procedure outlines how this compound is used to create a more complex structure, which is relevant for its application in drug development.

  • Reaction: In a 500 mL round-bottomed flask, 15.0 g (0.12 mol) of this compound is combined with 36.1 mL (0.50 mol) of furan and 125 mL of distilled water.
  • Initiation: 18.05 mL (0.13 mol) of triethylamine is added dropwise over 30 minutes with vigorous stirring at room temperature. The mixture turns a pale orange color.
  • Monitoring and Reiteration: The reaction is stirred for 12 hours. As the monochloro ketone is not easily visualized by TLC, the conversion is typically assessed by 1H NMR. Unreacted starting material (about 40% of the crude weight) is often re-subjected to the reaction conditions with additional furan and triethylamine for 5 more hours to improve yield.
  • Isolation: The reaction is quenched with saturated ammonium chloride. The product is extracted with dichloromethane, the combined organic layers are dried over magnesium sulfate, and the solvent is removed. The pure cycloadduct is obtained as pale yellow crystals after cooling the oil at -20°C.

Purity Analysis & Troubleshooting

This section addresses common questions and issues you might encounter when working with and analyzing this compound.

Frequently Asked Questions

Q1: What is the main byproduct in the synthesis of this compound, and how does it affect downstream applications? The primary byproduct is 2,4-dichloropentan-3-one, formed in approximately 5% yield during the chlorination of pentan-3-one [3]. According to the procedures, trace amounts of this dichloro compound do not interfere with the use of this compound in subsequent reactions like [4+3] cycloadditions [3].

Q2: How should I store this compound, and why? The compound must be stored in a refrigerator [3]. While the specific reason isn't stated, this is a standard precaution for α-haloketones, which are often reactive and can be thermally unstable, potentially leading to decomposition or hazardous polymerization if kept at room temperature for extended periods.

Q3: How can I monitor the consumption of this compound in a reaction if TLC is not effective? The [4+3] cycloaddition procedure states that the reaction cannot be monitored by TLC because the monochloro ketone cannot be visualized by common methods [3]. In this case, the researchers used 1H Nuclear Magnetic Resonance (NMR) spectroscopy to determine the amount of unreacted starting material in the crude reaction mixture [3].

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low yield or multiple unknown peaks in HPLC analysis. Presence of polychlorinated byproducts (e.g., 2,4-dichloropentan-3-one) from the synthesis step [3]. Ensure careful fractional distillation during purification. The boiling point of the main product is 80–102°C at 62 mmHg [3].
The reaction mixture turns red during the cycloaddition step. The addition of the base, triethylamine, was too fast [3]. Control the reaction exotherm and ensure the triethylamine is added dropwise over a sufficient period (e.g., 30 minutes) to maintain a pale orange color [3].
Cannot monitor reaction progress of this compound. The compound lacks a chromophore or functional group that is easily visualized by TLC stains [3]. Use an alternative monitoring technique such as 1H NMR analysis of crude reaction aliquots [3].

Analytical Workflow

For a comprehensive purity analysis, a combination of techniques is typically required. The search results did not provide a specific HPLC method for this compound, but the following workflow, which incorporates general principles of analyzing related substances, can serve as a logical guide.

cluster_1 Initial Assessment & Separation cluster_2 Advanced Identification Start Start: Purity Analysis of This compound A1 Boiling Point Check Start->A1 A2 HPLC-UV Analysis (Develop/Use a Method) A1->A2 Note1 Check for expected bp ~80-102°C at 62 mmHg A1->Note1 A3 Calculate Resolution (R) between Peaks A2->A3 If impurities detected B1 Infrared (IR) Spectroscopy A3->B1 B2 Mass Spectrometry (MS) B1->B2 Note2 Focus on C=O stretch ~1700-1750 cm⁻¹ and C-Cl B1->Note2 B3 NMR Spectroscopy B2->B3 Note3 Used in literature to confirm structure/identity B3->Note3

The search results are limited regarding specific purity analysis methods like HPLC. The information available provides a strong foundation for synthesis and handling but is not exhaustive for a full quality control protocol.

References

Synthesis & Purification of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis involves the monochlorination of pentan-3-one, a reaction where controlling the conditions is crucial to minimize byproducts [1].

Synthetic Protocol [2]

This procedure from Organic Syntheses provides a reliable, scaled-up method.

  • Reaction Setup: A 500 mL two-necked flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride trap, and a 100 mL pressure-equalizing addition funnel. The flask is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride as the solvent. The mixture is heated to 45°C in an oil bath.
  • Chlorination: 71 mL (0.88 mol) of sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred solution over 2 hours. The reaction mixture is then stirred for an additional 3 hours at 45°C.
  • Work-up and Purification: The carbon tetrachloride solvent is removed from the reaction mixture by distillation under atmospheric pressure. The residue is then purified by distillation under reduced pressure.
    • A forerun, containing mostly unreacted pentan-3-one, is collected between 65-80°C at 62 mmHg.
    • The main product, 2-chloropentan-3-one, is collected as a pale yellow liquid at 80-102°C at 62 mmHg.
  • Yield: 77.0 g (80%).
  • Critical Note: The authors specify that trace amounts of the dichlorinated byproduct do not typically interfere with subsequent reactions, like the [4+3] cycloaddition shown below [2].
Synthetic Workflow

The following diagram outlines the key stages and decision points in the synthesis and purification process.

G Start Start: Pentan-3-one in CCl4 at 45°C AddReagent Add SO2Cl2 Dropwise over 2h Start->AddReagent Stir Stir at 45°C for 3 hours AddReagent->Stir Distill1 Remove Solvent by Distillation Stir->Distill1 Distill2 Purify by Reduced Pressure Distillation Distill1->Distill2 Foreshot Collect Forerun (65-80°C at 62 mmHg) Mostly Pentan-3-one Distill2->Foreshot MainProduct Collect Main Product This compound (80-102°C at 62 mmHg) Distill2->MainProduct Storage Store Pure Product in Refrigerator MainProduct->Storage

Key Challenges & Troubleshooting FAQs

Here are solutions to specific problems you might encounter during your experiment.

Challenge & Question Explanation & Solution

| Byproduct Formation Q: What are the main byproducts and how are they controlled? | The primary byproduct is 2,4-dichloropentan-3-one [2] [1]. It forms if the reaction conditions are too harsh (excess SO₂Cl₂, higher temperature, longer time). Solution: Strictly adhere to the recommended 1:1.1 molar ratio of ketone to SO₂Cl₂ and the 45°C reaction temperature [2]. | | Purification Difficulty Q: The product is hard to purify or appears impure. What should I check? | The monochlorinated product and the dichloro byproduct have similar boiling points, leading to a wide boiling fraction (80-102°C) during distillation [2]. Solution: Carefully collect the fraction within the specified range. The presence of some dichlorinated material (approx. 5%) is expected but usually does not hinder further use [2]. | | Product Stability Q: How should I store this compound to ensure its stability? | This compound must be stored in a refrigerator to maintain its stability and prevent decomposition [2]. |

Subsequent Reaction & Application

This compound is a versatile intermediate. One key application is in [4+3] cycloaddition reactions to synthesize valuable 8-oxabicyclo[3.2.1]oct-6-ene structures, which are found in many natural products [2].

Workflow for [4+3] Cycloaddition

The diagram below illustrates the one-pot, aqueous reaction conditions for this transformation.

G A This compound Furan (excess) Water B Add Triethylamine Dropwise over 30 min Vigorous Stirring, RT A->B C Stir for 12 hours B->C D Quench with NH₄Cl solution C->D E Standard Work-up: Extract with CH₂Cl₂ Dry (MgSO₄) Concentrate D->E F Obtain [4+3] Cycloadduct E->F

Procedure Summary: A mixture of this compound, a large excess of furan, and water is stirred vigorously at room temperature. Triethylamine is added dropwise to generate the reactive oxyallyl cation intermediate in situ. After 12 hours, the reaction is quenched to yield the cycloadduct [2].

References

Quantitative Data on Byproduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the typical yield of the main product and its primary byproduct based on a published experimental procedure:

Compound Role in Reaction Typical Yield Notes
2-Chloropentan-3-one Main Product 80% Pale yellow liquid, purified by distillation [1]
2,4-Dichloropentan-3-one Primary Byproduct ~5% Co-distills with the main product [1]

This data comes from a reliable procedure in Organic Syntheses where pentan-3-one is reacted with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) at 45°C [1].

Experimental Protocol and Key Control Parameters

Here is the detailed methodology for the synthesis, highlighting steps critical for byproduct control [1]:

  • Reaction Setup: A 500 mL two-necked flask is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. The mixture is heated to 45°C in an oil bath [1].
  • Chlorination: 71 mL (0.88 mol, 1.1 equiv) of sulfuryl chloride is added dropwise to the reaction mixture over 2 hours [1].
  • Reaction Time: After the addition, the resulting mixture is stirred for an additional 3 hours at 45°C [1].
  • Work-up and Purification:
    • The solvent (CCl₄) is removed by distillation at 85°C under atmospheric pressure.
    • The residue is purified by distillation under reduced pressure.
    • The main product, this compound, is collected at 80-102°C (62 mmHg) [1].

The byproduct, 2,4-dichloropentan-3-one, is formed when a second chlorine atom replaces a hydrogen on the other alpha-carbon of the ketone. The published procedure notes that trace amounts of this dichloro compound do not typically interfere with subsequent reactions, such as [4+3] cycloadditions [1].

Troubleshooting Guide and FAQs

Based on the experimental protocol, here are common issues and their solutions in a Q&A format.

FAQ 1: How can I minimize the formation of the 2,4-dichloropentan-3-one byproduct?

  • Control Stoichiometry: Using a controlled, slight excess (1.1 equivalents) of chlorinating agent helps limit over-chlorination. A large excess will significantly increase byproduct formation [2] [1].
  • Monitor Reaction Time and Temperature: Maintain the recommended temperature of 45°C and avoid extending the reaction time unnecessarily, as prolonged exposure to the chlorinating agent favors multiple substitutions [2] [1].

FAQ 2: The distilled main product is contaminated with the dichloro byproduct. How can I improve purity? The procedure indicates that the byproduct co-distills with this compound. If higher purity is required, consider further purification steps such as:

  • Additional Fractional Distillation: Performing a more careful fractional distillation to separate the fractions.
  • Chromatography: Using flash column chromatography on silica gel, though this may be less practical for large volumes [1].

FAQ 3: My product yield is lower than the reported 80%. What could be the cause?

  • Incomplete Reaction: This could be due to not maintaining the reaction temperature or inefficient mixing during the slow addition of sulfuryl chloride.
  • Loss During Purification: The noted boiling range (80-102°C at 62 mmHg) suggests the product is collected over a range. Ensure you are collecting the entire fraction and that your distillation apparatus is well-insulated to prevent material loss [1].

Workflow and Byproduct Formation Pathway

The following diagram illustrates the synthetic workflow and the point at which the byproduct is formed.

Start Pentan-3-one (Symmetrical Ketone) A Reaction with SO₂Cl₂ (1.1 equiv) 45°C, 5 hours Start->A B Reaction Mixture A->B C Distillation Purification B->C Main Main Product This compound (80% Yield) C->Main Desired Path Byproduct Primary Byproduct 2,4-Dichloropentan-3-one (5% Yield) C->Byproduct Over-Chlorination

References

Troubleshooting Guide for Fractional Distillation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems, their likely causes, and solutions based on general fractional distillation principles.

Problem Possible Causes Recommended Solutions
Slow Distillation Rate [1] [2] Insufficient heating; Blockage in apparatus Increase heat input to the distilling pot; Check for blockages in condenser or column [2].
Flooding (a "river" of liquid in the column) [1] Heating too vigorously; Column packed too tightly Remove heat to let liquid drain; Resume heating at a gentler rate [1].
Poor Separation / Impure Fractions Insufficient theoretical plates; Heating too fast; No column insulation Insulate column with glass wool & aluminum foil [1]; Use a column with more theoretical plates; Slow the distillation rate [2].
Bumping and Foaming [2] Lack of nucleation sites Add anti-bumping granules or a stir bar to the distilling flask [3] [4].
Low Yield [2] Apparatus leaks; Inefficient condensation; Premature shutdown Check apparatus for leaks; Ensure coolant is flowing efficiently in condenser [2]; Continue distillation until temperature rise indicates completion [5].
Temperature Fluctuations Unstable heating rate; Thermometer placement incorrect Use a Variac or controller for steady heat; Ensure thermometer bulb is below sidearm of distillation head [5].

Frequently Asked Questions (FAQs)

Procedural Guidance
  • What is the boiling point of 2-chloropentan-3-one?

    • According to a published synthesis, this compound has a boiling point of 80–102 °C at 62 mmHg (under reduced pressure) [6]. Note that boiling points are pressure-dependent.
  • What type of distillation column is best for this purification?

    • The referenced procedure uses a 6-inch Vigreux column for this compound [6]. Vigreux columns are common in lab settings, providing multiple theoretical plates for effective separation [7] [4].
  • Why is the distillation performed under reduced pressure?

    • Distilling under reduced pressure (vacuum) lowers the compound's boiling point [3] [4]. This is a standard technique to prevent the thermal decomposition of sensitive organic compounds.
Technique & Theory
  • What is the difference between simple and fractional distillation?

    • Simple Distillation is used for separating liquids with boiling point differences greater than 25 °C [3] [4]. Fractional Distillation, using a fractionating column, is necessary for mixtures with closer boiling points, as it provides multiple vaporization-condensation cycles (theoretical plates) for a purer separation [8] [7] [5].
  • What is "reflux" and why is it important?

    • Reflux is when condensed vapor flows back down the column. It is crucial for efficient separation because it ensures thorough contact between the rising vapor and descending liquid, allowing for more effective equilibrium stages [3] [4].

Experimental Protocol Overview

The following diagram outlines the core workflow for a fractional distillation, which can be applied to this compound.

fractional_distillation_workflow Start Assemble Apparatus A Add Mixture & Boiling Chips to Round-Bottom Flask Start->A B Heat Flask Gently & Insulate Column A->B C Vapor Ascends Fractionating Column B->C D Vapor Condenses at Column Trays C->D F Vapor Reaches Top & Travels to Condenser C->F E Liquid Refluxes Back Down Column D->E E->C Reflux Cycle G Collect Distillate in Graduated Fractions F->G H Monitor Temperature Closely for Each Fraction G->H

Based on the sourced procedure, here are the key steps and parameters for the fractional distillation of this compound [6]:

  • Apparatus Setup: A 200-mL round-bottomed flask is equipped with a 6-inch Vigreux column, distillation head, condenser, and a receiving apparatus. All joints should be lightly greased.
  • Loading the Flask: The crude reaction mixture is transferred to the flask along with anti-bumping granules to prevent violent boiling.
  • Applying Vacuum: The system is placed under reduced pressure (62 mmHg in the cited example).
  • Distillation:
    • The mixture is heated gently. An initial forerun (bp 65–80 °C at 62 mmHg) is collected and discarded, as it contains primarily the starting material, 3-pentanone.
    • The main fraction of This compound is then collected at a boiling point range of 80–102 °C at 62 mmHg.
  • Storage: The purified this compound is a pale yellow liquid and should be stored in a refrigerator [6].

Key Takeaways

  • Insulation is critical for an efficient fractional distillation; an uninsulated column can lead to poor separation [1].
  • The distillation of this compound is typically performed under reduced pressure using a Vigreux column [6].
  • Always monitor the temperature closely and collect distillate in separate fractions based on boiling point to achieve the best purity [5].

References

Chemical Identity and Properties at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The key distinction between the two isomers lies in the position of the chlorine atom relative to the carbonyl group, which influences their physical properties and applications.

Feature 2-Chloropentan-3-one 3-Chloropentan-2-one
CAS Number 17042-21-6 [1] [2] 13280-00-7 [3]
Molecular Formula C5H9ClO [1] [2] C5H9ClO [3]
IUPAC Name This compound 3-Chloropentan-2-one
Alternative Name 2-Chloro-3-pentanone [1] [2] 3-Chloro-2-pentanone [3]
Density Information not located 1.005 g/cm³ [3]
Boiling Point Information not located 135.2°C at 760 mmHg [3]
Flash Point Information not located 50.5°C [3]
Key Application Intermediate for [4+3] cycloaddition reactions to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [4]. Information not located

Synthesis and Experimental Protocols

A well-established synthesis method is documented for this compound, while specific protocols for 3-Chloropentan-2-one are not detailed in the search results.

Synthesis of this compound

The following procedure, published in Organic Syntheses, outlines the chlorination of pentan-3-one using sulfuryl chloride [4]. The workflow can be summarized as follows:

G Start Start: Pentan-3-one in CCl4 Step1 Add SO2Cl2 Dropwise at 45°C (2 hours) Start->Step1 Step2 Stir at 45°C (3 hours) Step1->Step2 Step3 Remove Solvent Distillation at 85°C Step2->Step3 Step4 Purify Product Distillation under Reduced Pressure Step3->Step4 Product Product: this compound Step4->Product

  • Procedure:

    • Reaction: A mixture of pentan-3-one (0.80 mol) and carbon tetrachloride (200 mL) is heated to 45°C in an oil bath. Sulfuryl chloride (0.88 mol) is added dropwise over 2 hours. The resulting mixture is stirred for an additional 3 hours at 45°C [4].
    • Work-up: The carbon tetrachloride solvent is removed by distillation at 85°C under atmospheric pressure [4].
    • Purification: The residue is purified by distillation under reduced pressure. The main product, this compound, is collected at 80-102°C (62 mmHg) as a pale yellow liquid with a yield of approximately 80% [4].
  • Notes: The product should be stored in a refrigerator. The checkers of the procedure noted that about 5% of a dichlorinated byproduct (2,4-dichloropentan-3-one) co-distills with the desired monochloroketone, but this does not interfere with its use in subsequent reactions like cycloadditions [4].

Key Comparative Insights

  • Structural Symmetry: this compound is derived from a symmetrical ketone (pentan-3-one), meaning the carbonyl group is in the middle of the chain. This makes the alpha-carbons (at positions 2 and 4) equivalent [5]. The isomer 3-Chloropentan-2-one is derived from pentan-2-one, which is unsymmetrical, leading to alpha-carbons that are not equivalent and can exhibit different chemical behaviors.
  • Proven Synthetic Utility: this compound is documented as a key intermediate in sophisticated organic syntheses, such as the preparation of oxabicyclic structures through [4+3] cycloaddition reactions with furans in water [4]. It is also used in reactions with aromatic compounds like phenol [6]. This established role makes it a valuable building block in organic chemistry.

How to Proceed with Your Research

The available information provides a solid foundation for comparing these two isomers. To deepen your comparison, especially regarding the properties and applications of 3-Chloropentan-2-one, you could:

  • Search for Specific Protocols: Look up the CAS number 13280-00-7 in specialized synthetic chemistry databases like Reaxys or SciFinder to find detailed synthesis procedures for 3-Chloropentan-2-one.
  • Explore Reaction Mechanisms: Investigate the different chemical reactivity you might expect from these isomers due to their distinct structures, particularly in nucleophilic substitution or elimination reactions.
  • Consider Safety Profiles: A more thorough search of safety data sheets (SDS) for both compounds would be prudent for laboratory handling.

References

2-Chloropentan-3-one NMR mass spectrometry validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Synthesis

The table below summarizes the key identifiers and the published synthetic procedure for 2-Chloropentan-3-one.

Property Description
CAS Number 17042-21-6 [1]
Molecular Formula C5H9ClO [1]
Molecular Weight 120.577 g/mol [1]
Common Name This compound [2] [1]
IUPAC Name This compound [2]

Detailed Synthetic Protocol [2] The synthesis is a two-step process, with the first step being the preparation of the target molecule.

  • Procedure: An 80 mmol (69.40 g) quantity of pentan-3-one is combined with 200 mL of carbon tetrachloride in a 500-mL round-bottomed flask and heated to 45°C. Then, 88 mmol of sulfuryl chloride is added dropwise over 2 hours. The mixture is stirred for an additional 3 hours at 45°C.
  • Work-up and Purification: The carbon tetrachloride solvent is removed by distillation at atmospheric pressure. The crude product is then purified by distillation under reduced pressure, collecting the fraction that boils between 80-102°C at 62 mmHg. This yields this compound as a pale yellow liquid with an 80% yield.
  • Handling Notes: The product should be stored in a refrigerator, and the spectral data is described in a separate literature reference (Wyman and Kaufman).

The following diagram illustrates the experimental setup and workflow for this synthesis:

G Start Start: Pentan-3-one in CCl₄ Step1 Add SO₂Cl₂ dropwise at 45°C Start->Step1 Step2 Stir for 3 hours at 45°C Step1->Step2 Step3 Remove CCl₄ by distillation (85°C) Step2->Step3 Step4 Purify by reduced pressure distillation Step3->Step4 Product Product: this compound 80% yield Step4->Product

References

2-Chloropentan-3-one chlorinated ketone comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Chloropentan-3-one

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].

Property Value
Common Name This compound
CAS Number 17042-21-6 [1] [2]
Molecular Formula C5H9ClO [1] [2]
Molecular Weight 120.577 g/mol [1]
Canonical SMILES CCC(=O)C(C)Cl [2]
Log P 1.59280 [1] [2]
Topological Polar Surface Area (TPSA) 17.07 Ų [1] [2]
Synonym 2-Chloro-3-pentanone [2]

Synthesis and Application in [4+3] Cycloaddition

A primary use of this compound is as a precursor to generate oxyallyl cations for the synthesis of seven-membered rings. The following procedure from Organic Syntheses details its preparation and application [3].

Synthesis of this compound [3]
  • Reaction: Chlorination of pentan-3-one with sulfuryl chloride.
  • Mechanism: Electrophilic substitution via the enol form of the ketone.
  • Setup: A 500 mL two-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride.
  • Procedure: The mixture is heated to 45°C in an oil bath. Then, 71 mL (0.88 mol) of sulfuryl chloride is added dropwise over 2 hours. The reaction is stirred for an additional 3 hours at 45°C.
  • Work-up & Purification: The solvent (CCl4) is removed by distillation at 85°C. The product is purified by distillation under reduced pressure, collecting the fraction boiling between 80-102°C at 62 mmHg.
  • Yield: 77.0 g (80%) is obtained as a pale yellow liquid.
  • Note: The product typically contains about 5% of 2,4-dichloropentan-3-one, but this does not interfere with its subsequent use in the cycloaddition reaction. The monochloroketone must be stored in a refrigerator [3].

This synthesis workflow can be visualized as follows:

SynthesisWorkflow Start Reaction Setup Step1 Heat to 45°C in CCl₄ Start->Step1 Step2 Add SO₂Cl₂ Dropwise over 2h Step1->Step2 Step3 Stir at 45°C for 3h Step2->Step3 Step4 Remove Solvent Distillation at 85°C Step3->Step4 Step5 Purify Product Vacuum Distillation Step4->Step5 Product This compound (80% Yield) Step5->Product

Application in [4+3] Cycloaddition Reaction [3]
  • Reaction: Synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one from this compound and furan.
  • Role of this compound: It generates an oxyallyl cation intermediate in the presence of a base.
  • Setup: A 500 mL flask is charged with 15.0 g (0.12 mol) of this compound, 36.1 mL (0.50 mol) of furan, and 125 mL of distilled water.
  • Procedure: The mixture is stirred vigorously at room temperature. 18.05 mL (0.13 mol) of triethylamine is added dropwise over 30 minutes. The reaction is stirred for 12 hours.
  • Work-up & Purification: The mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, dried (MgSO4), and concentrated. To maximize yield, the crude mixture (containing ~40% unreacted starting material) is resubjected to the reaction conditions with additional furan and triethylamine. The pure cycloadduct is obtained via crystallization and/or flash chromatography.
  • Yield: 45% total (combined from crystallization and chromatography).

The mechanism of this key cycloaddition reaction is illustrated below:

CycloadditionMechanism ChloroKetone This compound Cation Oxyallyl Cation (Reactive Intermediate) ChloroKetone->Cation Elimination of Cl⁻ Base Triethylamine (Base) Base->Cation Deprotonation Cycloadduct 8-Oxabicyclo[3.2.1]oct-6-en-3-one (Cycloadduct) Cation->Cycloadduct [4+3] Cycloaddition Furan Furan (4π component) Furan->Cycloadduct

How to Proceed with Your Comparison Guide

The information above provides a solid starting point for your guide, particularly for this compound. To build a comprehensive comparison, I suggest the following steps:

  • Identify Key Alternatives: Define a shortlist of other relevant chlorinated ketones for comparison, such as dichloroacetone, chloroacetone, or other α-halogenated ketones mentioned in the older literature [4].
  • Search for Specific Data: With the alternatives in hand, you can perform targeted searches for specific data points, including:
    • Reaction Yields: Their efficiency in similar [4+3] cycloaddition or other key transformations.
    • Stability and Handling: Information on shelf-life, sensitivity, and safe handling practices.
    • Cost and Availability: Supplier information and pricing, for which there is a preliminary example [2].
    • Stereoselectivity: The stereochemical outcomes of reactions where they are employed.

References

Synthesis and Key Reactivity of 2-Chloropentan-3-one

Author: Smolecule Technical Support Team. Date: February 2026

The most valuable information available is a detailed, peer-reviewed procedure from Organic Syntheses for the synthesis and use of 2-Chloropentan-3-one, highlighting its role in a [4+3] cycloaddition reaction [1]. The workflow and quantitative data are summarized below.

Start Start: Pentan-3-one (1) A Reaction with SO₂Cl₂ in CCl₄ at 45°C Start->A B Distillation (Remove CCl₄) A->B C Purification Distillation under reduced pressure B->C D Main Product: this compound (2) Yield: 80% C->D E Byproduct: 2,4-Dichloropentan-3-one ~5% C->E Minor fraction

Table 1: Quantitative Data for Synthesis of this compound [1]

Parameter Details
Reactants Pentan-3-one (0.80 mol), Sulfuryl Chloride (0.88 mol, 1.1 equiv)
Solvent Carbon Tetrachloride (200 mL)
Reaction Conditions 45°C for 5 hours total
Product This compound
Yield 80%
Key Byproduct 2,4-Dichloropentan-3-one (~5%)
Purity Note Trace amounts of the dichloro byproduct do not interfere with subsequent [4+3] cycloaddition.

The primary and well-documented reactivity of this compound is its function as an oxyallyl cation precursor in a [4+3] cycloaddition with furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable synthetic intermediates for natural products [1]. The experimental workflow for this key reaction is as follows:

Start This compound (2) Furan (4 equiv) Water (Solvent) A Add Triethylamine (1.05 equiv) Dropwise over 30 min Start->A B Stir vigorously 12 hours at Room Temperature A->B C Reaction Quench & Work-up B->C D Crude Mixture Analysis ~40% starting material remains C->D E Re-subject to reaction conditions (More Furan & Et₃N, 5 hours) D->E F Final Product: endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Total Isolated Yield: 45% E->F

References

Understanding GC-MS Analysis for Ketones

Author: Smolecule Technical Support Team. Date: February 2026

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separating power of a gas chromatograph with the detection capabilities of a mass spectrometer to identify different substances in a sample [1]. For a volatile compound like 2-Chloropentan-3-one (C5H9ClO), GC-MS is a suitable technique for identification and quantification.

The analysis of such compounds typically involves:

  • Sample Preparation and Derivatization: While this compound may be volatile enough for direct analysis, some organic compounds require derivatization to improve their volatility and thermal stability for GC-MS [2]. The need for this should be evaluated experimentally.
  • Chromatographic Separation: The compound is separated in the GC column. Its retention time is a key identifying characteristic.
  • Mass Spectrometric Detection: Upon elution, the compound is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint."

A Generic Experimental Workflow

The following diagram outlines the core steps of a GC-MS analysis, from sample preparation to data interpretation.

workflow Start Sample Preparation GC Gas Chromatography (GC) Start->GC Injection MS Mass Spectrometry (MS) GC->MS Elution Data Data Analysis & Reporting MS->Data Spectral Data

Based on the literature for similar compounds, here is a proposed experimental protocol [1] [3] [2]:

1. Sample Preparation:

  • Dissolution: Prepare the sample in a suitable volatile solvent like ethyl acetate or hexane.
  • Derivatization (if needed): If the compound shows poor chromatographic behavior (tailing, adsorption), consider derivatization. A common approach for ketones is oximation followed by trimethylsilylation [2]. Optimize the derivatization temperature and time; a typical range is 50-80°C for 10-30 minutes [3] [2].

2. Instrumental Parameters:

  • GC Conditions:
    • Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane, 30m length, 0.25mm diameter, 0.25μm film thickness) [1].
    • Injection: Pulsed splitless mode can be used for better peak shape [4].
    • Temperature Program: A common gradient starts at a low temperature (e.g., 60°C), ramps up to 300°C to elute a wide range of compounds. The optimal program should be determined for this compound.
  • MS Conditions:
    • Ionization: Standard Electron Ionization (EI) at 70 eV [1] [5]. This "hard" ionization produces reproducible fragmentation patterns that can be matched against standard libraries.
    • Scan Mode: Full scan mode (e.g., m/z 40-450) is suitable for initial identification.

Expected Data and Comparison Framework

Since direct data for this compound is unavailable, the table below outlines the key parameters you should measure and compare when evaluating analytical performance.

Parameter Description & Application
Retention Time Characteristic elution time under specific GC conditions; used for identification.
Mass Spectrum Fragmentation pattern with key ions (e.g., molecular ion, base peak); compared to libraries.
Limit of Detection (LOD) Lowest detectable concentration; indicates method sensitivity.
Limit of Quantification (LOQ) Lowest quantifiable concentration with acceptable precision; indicates quantitative capability.
Linear Range Concentration range over which the detector response is linear; defines quantitative scope.

For your comparison guide, you could contrast GC-MS with other techniques like LC-MS/MS:

Aspect GC-MS LC-MS/MS (for context)
Analyte Suitability Volatile, thermally stable compounds [1]. Broader range, including polar, non-volatile compounds [6].
Sample Preparation May require derivatization [2]. Often minimal preparation; no derivatization needed [6].
Separation Mechanism Gas-phase separation based on volatility/column interaction [1]. Liquid-phase separation based on polarity/column interaction.
Ionization Source Electron Ionization (EI) [1]. Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Data & Libraries Extensive, reproducible EI spectral libraries exist [1]. Library matching is less universal due to variability in ESI spectra.

A Path Forward for Your Comparison

To create the data-driven guide you need, the most reliable approach would be to:

  • Procure a standard of this compound from a chemical supplier.
  • Run experimental analyses on different GC-MS systems (e.g., single quadrupole vs. tandem GC-MS/MS) or using different sample preparation methods.
  • Objectively measure and compare the key performance parameters (LOD, LOQ, reproducibility, etc.) from your own experimental data.

References

2-Chloropentan-3-one stereochemical analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for 2-Chloropentan-3-one

Parameter Specification / Value
Molecular Formula C₅H₉ClO [1]
Molecular Weight 120.577 g/mol [1]
CAS Number 17042-21-6 [2] [1]
Boiling Point 80-102 °C at 62 mmHg [2]
Chlorination Yield 80% [2]
Key Byproduct 2,4-Dichloropentan-3-one (~5%) [2]
Storage Condition Must be stored in a refrigerator [2]

Detailed Experimental Protocol

The following methodology is adapted from a procedure by Lautens and Bouchain, checked by Foyle and Wolff [2].

  • Part A: Synthesis of this compound

    • Reaction Setup: A 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a 100 mL pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride trap.
    • Reaction Mixture: The flask is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. The mixture is heated to 45°C in an oil bath.
    • Chlorination: 71 mL (0.88 mol) of sulfuryl chloride is added dropwise via the addition funnel over 2 hours. The resulting mixture is stirred for an additional 3 hours at 45°C.
    • Work-up & Purification: The carbon tetrachloride solvent is removed by distillation at atmospheric pressure (85°C). The residue is purified by distillation under reduced pressure, collecting the main fraction of this compound at 80-102°C (62 mmHg).
  • Part B: Use in [4+3] Cycloaddition to form 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

    • Reaction Setup: A 500 mL round-bottom flask is charged with 15.0 g (0.12 mol) of this compound, 36.1 mL (0.50 mol) of furan, and 125 mL of distilled water.
    • Cycloaddition: The mixture is stirred vigorously at room temperature. Triethylamine (18.05 mL, 0.13 mol) is added dropwise over 30 minutes. The reaction mixture is stirred for 12 hours.
    • Work-up & Purification: The reaction is quenched with 50 mL of saturated ammonium chloride solution. The mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude material is often resubjected to the same reaction conditions with additional furan and triethylamine to improve yield. The pure cycloadduct is obtained as pale yellow crystals after cooling to -20°C, yielding 33% of the pure product, with an additional 12% obtainable by flash column chromatography (total 45%) [2].

Reaction Workflow Visualization

The procedure for the synthesis and subsequent use of this compound can be visualized as a linear workflow. The following diagram outlines the key stages, from the initial reaction setup to the final purification of the cycloadduct.

ReactionWorkflow cluster_haloketone This compound Synthesis cluster_cycloadduct [4+3] Cycloaddition & Purification start Reaction Setup step1 Chlorination Reaction (45°C, 3 hrs) start->step1 step2 Distillation (Purification) step1->step2 step3 Cycloaddition with Furan (Room Temp, 12 hrs) step2->step3 This compound step4 Aqueous Work-up & Extraction step3->step4 step5 Crystallization & Chromatography step4->step5 end Pure Cycloadduct (45% yield) step5->end

Key Context and Limitations

It is important to note that the provided data and protocol are highly valuable for a practical laboratory synthesis but do not constitute a stereochemical analysis.

  • Stereochemistry Note: The synthesis of this compound from the symmetrical ketone pentan-3-one results in a molecule that is not chiral at the halogenated carbon. Therefore, it does not form stereoisomers (enantiomers) [3]. This likely explains the absence of a stereochemical discussion in the primary source.
  • Reagent Role: In this context, this compound is not a final product for comparison but a reactive intermediate used to generate an oxyallyl cation for cycloaddition [2].

References

2-Chloropentan-3-one computational properties verification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Synthesis and Basic Data

The most robust experimental information available is a detailed synthesis procedure for 2-Chloropentan-3-one from Organic Syntheses, which is a highly authoritative source for reproducible methods [1].

The table below summarizes the key physical and chemical data available from the search results:

Property Value / Description Source / Notes
Molecular Formula C5H9ClO [2]
Molecular Weight 120.577 g/mol [2]
CAS Number 17042-21-6 [2] [1]
Boiling Point 80-102 °C (62 mmHg) Isolated via distillation [1]
Synthetic Yield 80% From pentan-3-one [1]
Common Impurity ~5% 2,4-Dichloropentan-3-one Noted during distillation [1]

Detailed Synthesis Protocol

This verified protocol from Organic Syntheses allows for the preparation of this compound, which is the essential first step for any subsequent experimental characterization [1].

  • Reaction: Chlorination of pentan-3-one.
  • Setup: A 500 mL two-necked flask with a magnetic stirrer, pressure-equalizing addition funnel, and reflux condenser fitted with a calcium chloride trap.
  • Reagents:
    • Pentan-3-one (1): 85 mL (0.80 mol)
    • Solvent: 200 mL Carbon tetrachloride
    • Chlorinating agent: Sulfuryl chloride (2): 71 mL (0.88 mol), added dropwise over 2 hours.
  • Conditions: The reaction mixture is heated to 45°C in an oil bath and stirred for 3 hours at this temperature after the addition is complete.
  • Work-up & Purification:
    • Carbon tetrachloride is removed by distillation at 85°C under atmospheric pressure.
    • The crude product is purified by distillation under reduced pressure (62 mmHg).
    • The product, This compound, is collected as a pale yellow liquid at a boiling point of 80-102°C (62 mmHg), yielding 77.0 g (80%) [1].
  • Handling Notes: The product must be stored in a refrigerator. Trace amounts of the dichlorinated impurity do not typically interfere with subsequent reactions, such as cycloadditions [1].

Application in a [4+3] Cycloaddition

The synthesized this compound is primarily used as a precursor to generate an oxyallyl cation intermediate for cycloadditions. The following diagram illustrates this key reaction pathway.

G Reaction Pathway for [4+3] Cycloaddition A This compound B Oxyallyl Cation Intermediate A->B Base (Triethylamine) D 8-Oxabicyclo[3.2.1] oct-6-en-3-one Cycloadduct B->D [4+3] Cycloaddition C Furan C->D

This reaction is performed in water at room temperature, making it a practical and environmentally favorable method for constructing synthetically valuable 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [1].

How to Approach Computational Verification

Since the search results lack specific computational data, here is a guide on how you can proceed with computational verification:

  • Select Computational Methods: Use Density Functional Theory (DFT) with functionals like B3LYP and a basis set such as 6-31G(d) to calculate molecular properties. This is a standard approach for organic molecules of this size.
  • Key Properties to Calculate:
    • Geometry Optimization: Obtain the minimum energy conformation.
    • Molecular Electrostatic Potential (MEP): Visualize the electron density to identify electrophilic sites (like the carbonyl carbon and the carbon adjacent to the chlorine).
    • Vibrational Frequencies: Calculate the IR spectrum to verify the presence of functional groups (C=O, C-Cl stretches) and confirm the optimized structure is at an energy minimum (no imaginary frequencies).
  • Compare with Experimental Data: Once you have the computational results, you can compare them with the physical data in the table above. For instance, calculated bond lengths and angles should be reasonable for a ketone with an alpha-chloro substituent.

References

2-Chloropentan-3-one versus other alpha-haloketones

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below lists experimental data found in the search results for 2-chloropentan-3-one and other alpha-haloketones.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Experimental Data Source/Application
This compound 17042-21-6 C5H9ClO 120.58 Yield: 80% (synthesis); contains ~5% 2,4-dichloro byproduct [1] [4+3] cycloaddition with furan in water [1]
3-Chlorobutan-2-one (model substrate) - - - diastereomeric ratio (dr): 52:48 to 94:6; ee: up to 90% for anti isomer [2] Stereoselective alkynylation with phenylacetylene [2]
Various α-Haloketones (e.g., from 3-phenyl-1H-[1,2,4]triazole-5-thione) - - - Used in cyclocondensation; specific yields not provided in excerpt [3] Synthesis of thiazolo[3,2-b][1,2,4]triazoles [3]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Synthesis of this compound [1]

This procedure from Organic Syntheses is a reliable and scalable method.

  • Objective: To prepare this compound from pentan-3-one.
  • Materials:
    • Pentan-3-one (1, 0.80 mol)
    • Sulfuryl chloride (1.1 equiv, 0.88 mol)
    • Carbon tetrachloride (200 mL) as solvent
  • Procedure:
    • Add pentan-3-one and CCl4 to a 500 mL two-necked flask equipped with a reflux condenser and an addition funnel.
    • Heat the mixture to 45°C in an oil bath.
    • Add sulfuryl chloride dropwise over 2 hours.
    • Stir the resulting mixture for 3 hours at 45°C.
    • Remove CCl4 by distillation under atmospheric pressure.
    • Purify the residue by distillation under reduced pressure. The product boils at 80–102°C at 62 mmHg.
  • Notes: The product is a pale yellow liquid and must be stored in a refrigerator. The NMR data is described in the cited literature [1].
Stereoselective Alkynylation of α-Chloroketones [2]

This protocol describes a diastereo- and enantioselective reaction, which is highly relevant for drug development.

  • Objective: To add phenylacetylene to racemic α-chloroketones to form chiral tertiary propargylic alcohols.
  • Materials:
    • Racemic α-chloroketone (e.g., 3-chlorobutan-2-one, 1 equiv)
    • Phenylacetylene (3 equiv)
    • Dimethylzinc (Me₂Zn, 3-4.5 equiv)
    • Chiral (R,R)-Salen ligand (20-30 mol%)
    • Toluene (1-1.5 mL per mmol of substrate)
  • Procedure:
    • Under strictly anhydrous conditions and nitrogen, add Me₂Zn and phenylacetylene to toluene in a flask and stir for 10 minutes.
    • Add the chiral Salen ligand and stir the mixture for 5-10 minutes.
    • Finally, add the α-chloroketone.
    • Stir the reaction at –20°C for 60 hours for high enantioselectivity. (The high reactivity of α-chloroketones allows the reaction to proceed at this low temperature).
    • Monitor the reaction by TLC. Quench with water after completion.
  • Notes: The diastereomeric ratio (dr) is determined by ( ^1\text{H} )-NMR of the crude mixture. The enantiomeric excess (ee) is highly dependent on temperature and conversion; stopping the reaction at 60 hours at –20°C is critical for high ee, albeit with moderate yield (25%) [2].

Synthesis and Reaction Workflow

The following diagram illustrates the general workflow for synthesizing and applying alpha-haloketones, based on the protocols from the search results.

G Ketone Ketone (e.g., Pentan-3-one) AlphaHaloketone α-Haloketone Ketone->AlphaHaloketone Electrophilic Substitution HalogenatingAgent Halogenating Agent (SO₂Cl₂, X₂, NBS) HalogenatingAgent->AlphaHaloketone Cycloaddition Cycloaddition Product AlphaHaloketone->Cycloaddition With Diene (e.g., Furan, H₂O, Base) ChiralAlcohol Chiral Tertiary Alcohol AlphaHaloketone->ChiralAlcohol With Nucleophile & Chiral Catalyst Nucleophile Nucleophile Nucleophile->ChiralAlcohol

Key Characteristics and Research Context

To help frame your comparison, here are some general properties and research contexts for alpha-haloketones.

  • General Properties: The alpha-halo group and the carbonyl group are both electron-withdrawing. This makes the alpha-hydrogens acidic and creates two electrophilic sites (the carbonyl carbon and the alpha-carbon), making them versatile alkylating agents and synthetic intermediates [4].
  • Utility in Synthesis: A key application is the synthesis of heterocycles, which are crucial structures in pharmaceuticals and agrochemicals. Alpha-haloketones readily react with nucleophiles like sulfur, nitrogen, and oxygen to construct rings such as thiazoles and pyrroles [3] [4].
  • Mechanistic Insight: Recent research investigates the fundamental reactivity of alpha-haloketones. A 2025 study provides mechanistic insights into the regioselectivity of their halogenation in acetic acid, which is critical for controlling reaction outcomes [5].

References

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Dates

Last modified: 04-14-2024

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